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Foundational

A Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 4-amino-3-fluoro-2-methylbenzoate

Abstract This in-depth technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 4-amino-3-fluoro-2-methylbenzoate. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 4-amino-3-fluoro-2-methylbenzoate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the chemical shifts, offers predicted values based on established substituent effects, and presents a detailed experimental protocol for acquiring high-fidelity NMR spectra. The guide emphasizes the causal relationships between molecular structure and spectral features, ensuring a thorough understanding of the NMR characteristics of this polysubstituted aromatic compound.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique in organic chemistry, offering unparalleled insight into the molecular structure of compounds.[1][2][3] For a molecule such as Methyl 4-amino-3-fluoro-2-methylbenzoate, a compound with potential applications in medicinal chemistry and materials science, a precise understanding of its three-dimensional structure and electronic environment is paramount. NMR spectroscopy provides this by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

The chemical shift (δ), reported in parts per million (ppm), is the most fundamental parameter derived from an NMR spectrum. It is highly sensitive to the electronic environment of a nucleus, which is modulated by the presence of neighboring atoms and functional groups.[4] In the case of Methyl 4-amino-3-fluoro-2-methylbenzoate, the interplay of four different substituents on the benzene ring—an amino (-NH₂), a fluoro (-F), a methyl (-CH₃), and a methyl ester (-COOCH₃) group—creates a unique and predictable NMR fingerprint. This guide will deconstruct this fingerprint, providing a theoretical framework for its interpretation.

Theoretical Framework: Substituent Effects on the Benzene Ring

The chemical shifts of the aromatic protons and carbons in a substituted benzene ring are primarily governed by the electronic effects of the substituents. These effects can be broadly categorized as either electron-donating or electron-withdrawing, and they influence the electron density at the ortho, meta, and para positions relative to the substituent.

  • Amino (-NH₂) Group: The nitrogen atom's lone pair of electrons can be delocalized into the aromatic π-system, making it a strong electron-donating group. This increases the electron density at the ortho and para carbons, causing their corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values).[5]

  • Fluoro (-F) Group: Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect through the sigma bond framework. However, it also possesses lone pairs that can participate in resonance, acting as a π-electron donating group. For ¹³C NMR, the inductive effect is often dominant, leading to a significant downfield shift for the directly attached carbon (ipso-carbon).

  • Methyl (-CH₃) Group: The methyl group is a weak electron-donating group through hyperconjugation, which leads to a slight upfield shift for the aromatic protons and carbons, particularly at the ortho and para positions.

  • Methyl Ester (-COOCH₃) Group: This group is electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the π-electrons within the carbonyl group. This effect decreases the electron density on the aromatic ring, leading to a downfield shift (higher ppm values) of the aromatic proton and carbon signals, especially at the ortho and para positions.

The combination of these substituents in Methyl 4-amino-3-fluoro-2-methylbenzoate results in a complex but interpretable pattern of chemical shifts. The additive nature of these substituent effects allows for a reasonable prediction of the final NMR spectrum.[6][7]

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the analysis of substituent effects and data from similar compounds, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for Methyl 4-amino-3-fluoro-2-methylbenzoate. The numbering of the atoms corresponds to the diagram below.

Caption: Atomic numbering for Methyl 4-amino-3-fluoro-2-methylbenzoate.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
H5~6.8 - 7.2Doublet~8-9 HzCoupled to H6.
H6~7.5 - 7.9Doublet~8-9 HzDeshielded by the adjacent electron-withdrawing ester group.
NH₂~3.5 - 4.5Broad Singlet-Chemical shift is concentration and solvent dependent.
-COOCH₃~3.8 - 3.9Singlet-Typical range for a methyl ester.
Ring -CH₃~2.1 - 2.3Singlet-Typical range for a methyl group on an aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C1~130 - 135Attached to the ester group.
C2~120 - 125Shielded by the methyl group.
C3~150 - 155 (d, ¹JCF ≈ 240-250 Hz)Directly attached to fluorine, large C-F coupling.
C4~145 - 150Attached to the amino group.
C5~115 - 120Shielded by the amino group.
C6~125 - 130Influenced by the ester group.
-COOCH₃~165 - 170Carbonyl carbon of the ester.
-COOCH₃~51 - 53Methyl carbon of the ester.
Ring -CH₃~15 - 20Methyl carbon attached to the ring.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for Methyl 4-amino-3-fluoro-2-methylbenzoate, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[8][9][10][11] Deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is poor.

  • Sample Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] Most high-quality deuterated solvents already contain TMS.

Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (ns): 8-16 scans should be sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is appropriate.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (ns): 256 to 1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of -10 to 220 ppm is appropriate.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Compound dissolve Dissolve in 0.6-0.7 mL CDCl₃ weigh->dissolve filter Filter into NMR Tube dissolve->filter H1_acq Acquire ¹H Spectrum (16 scans) filter->H1_acq C13_acq Acquire ¹³C Spectrum (1024 scans) filter->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate ¹H only peak_pick Peak Picking baseline->peak_pick

Caption: Experimental workflow for NMR data acquisition and processing.

Spectral Interpretation and Structural Confirmation

A full structural assignment of Methyl 4-amino-3-fluoro-2-methylbenzoate would be confirmed using a combination of 1D and 2D NMR experiments.

  • ¹H NMR: The aromatic region will show two doublets corresponding to H5 and H6. The downfield shift of H6 is due to its proximity to the electron-withdrawing ester group. The amino protons will likely appear as a broad singlet, and the two methyl groups will be sharp singlets in their respective characteristic regions.

  • ¹³C NMR: The spectrum will display nine distinct carbon signals. The carbonyl carbon of the ester will be the most downfield signal. The carbon directly bonded to the fluorine (C3) will appear as a doublet with a large one-bond C-F coupling constant (¹JCF) of approximately 240-250 Hz. The remaining aromatic carbons will be in the 115-155 ppm range, with their exact shifts determined by the combined electronic effects of the four substituents.

  • 2D NMR (HSQC and HMBC):

    • A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate the proton signals with their directly attached carbons, confirming the assignments for C5, C6, the ring methyl, and the ester methyl carbons.

    • A Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal correlations between protons and carbons that are two or three bonds away. For example, the protons of the ester methyl group should show a correlation to the carbonyl carbon, and the protons of the ring methyl group should show correlations to C1, C2, and C3.

Caption: Key predicted HMBC correlations for structural assignment.

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of Methyl 4-amino-3-fluoro-2-methylbenzoate. By systematically analyzing the electronic effects of each substituent, we can anticipate the chemical shifts and coupling patterns. The provided experimental protocol offers a clear pathway for obtaining high-quality spectral data, which, in conjunction with 2D NMR techniques, will allow for unambiguous structural confirmation. This comprehensive approach underscores the power of NMR spectroscopy as an indispensable tool in modern chemical research and development.

References

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • Page, T. F., Jr. (1968). Spectral analysis of the 1H, 19F and 13C N.M.R. spectra of fluorobenzene. Molecular Physics, 13(6), 523-533.
  • Verma, A. (2016). use of nmr in structure ellucidation. SlideShare. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • S, S., & G, M. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2119-2123.
  • Irons, R., et al. (2021). A framework for automated structure elucidation from routine NMR spectra. Chemical Science, 13(1), 139-148.
  • Jayapal, M., et al. (2011). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]

  • Mohanty, S., & Venkateswarlu, P. (1967). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 12(4), 329-335.
  • ResearchGate. (n.d.). Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4.... Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 12). Spectral analysis of the 1 H, 19 F and 13 C NMR spectra of fluorobenzene. Retrieved from [Link]

  • NMRS.io. (n.d.). 1H | toluene-d8 | NMR Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Adimurthy, S., et al. (2014).
  • Gowda, B. T., et al. (2001). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.
  • brainly.com. (2023, October 12). Analyze the ^1H and ^{13}C NMR spectra of methyl 3-nitrobenzoate. Retrieved from [Link]

  • SpectraBase. (n.d.). Aniline. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

  • Unknown. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Fiveable. (2025, August 15). Para-Substituted Benzenes: Organic Chemistry Study Guide. Retrieved from [Link]

  • Nudelman, A., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • PubMed. (2015, July 15). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

Sources

Exploratory

The Pharmacological Architecture of Methyl 4-amino-3-fluoro-2-methylbenzoate Derivatives: Mechanisms in EGFR Inhibition and Targeted Degradation

Executive Summary In the landscape of precision oncology, the rational design of small-molecule inhibitors relies heavily on privileged chemical scaffolds. Methyl 4-amino-3-fluoro-2-methylbenzoate has emerged as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of precision oncology, the rational design of small-molecule inhibitors relies heavily on privileged chemical scaffolds. Methyl 4-amino-3-fluoro-2-methylbenzoate has emerged as a critical building block in the synthesis of next-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) and Proteolysis Targeting Chimeras (PROTACs). This whitepaper provides an in-depth mechanistic analysis of how derivatives of this scaffold operate at the molecular level, detailing their structural causality, dual mechanisms of action (kinase inhibition and targeted degradation), and the self-validating experimental frameworks required to evaluate their efficacy.

Structural Rationale: The "Magic Methyl" and Fluorine Effects

The conversion of the methyl 4-amino-3-fluoro-2-methylbenzoate core into active pharmaceutical ingredients (APIs)—typically via the transformation of the methyl ester into hydrazones, 1,3,4-oxadiazoles, or hydrazine-1-carbothioamides—is not arbitrary. Each functional group on the phenyl ring serves a precise stereoelectronic purpose:

  • The 3-Fluoro Substituent: Fluorine is highly electronegative yet sterically small. Its presence at the meta-position withdraws electron density from the adjacent C4-amino group, lowering its pKa​ and tuning its hydrogen-bond donor capacity. Furthermore, the fluorine atom engages in orthogonal multipolar interactions (halogen bonding) with the backbone carbonyls of the kinase hinge region (e.g., Met793 in EGFR), significantly enhancing binding affinity without adding lipophilic bulk.

  • The 2-Methyl Substituent: Often referred to as the "magic methyl" effect, this group introduces severe steric hindrance that restricts the rotation of the C1-ester/amide linkage. This forces the molecule into a rigid, non-coplanar "bioactive conformation." This pre-organization minimizes the entropic penalty of binding and allows the derivative to slot perfectly into the constricted ATP-binding pocket of mutant EGFR (e.g., L858R/T790M) while sterically clashing with the wild-type (WT) pocket, thereby driving mutant selectivity.

  • The C4-Amino Group: Acts as the primary anchor, forming a critical hydrogen bond with the kinase hinge region, mimicking the N1/N6 interactions of the adenine ring of ATP.

Core Mechanism of Action (MoA)

Derivatives of this scaffold exhibit a bifurcated mechanism of action depending on their downstream synthetic functionalization.

Pathway A: Orthosteric/Allosteric Kinase Inhibition

When functionalized into hydrazine-1-carbothioamides or oxadiazoles, these derivatives act as potent, ATP-competitive inhibitors. By occupying the ATP-binding site of mutant EGFR, they prevent the auto-phosphorylation of key tyrosine residues (e.g., Tyr1068, Tyr1173). This blockade halts the downstream recruitment of adapter proteins (Grb2/SOS), effectively silencing the RAS/MAPK (proliferation) and PI3K/AKT (survival) signaling cascades. The ultimate cellular consequence is the induction of the extrinsic apoptotic pathway via the activation of Caspase 3 and Caspase 8 [1].

EGFR_Inhibition Derivative Fluoro-Benzoate Derivative ATP ATP Binding Pocket Derivative->ATP Competitive Binding EGFR Mutant EGFR (L858R / T790M) PI3K PI3K / AKT Survival Pathway EGFR->PI3K Inhibits MAPK RAS / MAPK Proliferation Pathway EGFR->MAPK Inhibits ATP->EGFR Blocks Auto-phosphorylation Caspase Caspase 3/8 Activation PI3K->Caspase Loss of Survival Signal MAPK->Caspase Stress Response Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Caption: Mechanism of EGFR kinase inhibition and downstream apoptotic induction by benzoate derivatives.

Pathway B: Targeted Protein Degradation (PROTACs)

Recent advancements have repurposed the methyl 4-amino-3-fluoro-2-methylbenzoate core as the target-binding warhead in PROTACs designed to treat CNS-metastasized NSCLC [2]. The derivative is tethered via a PEG or alkyl linker to an E3 ubiquitin ligase recruiting ligand (e.g., Cereblon or VHL binders).

Instead of merely inhibiting the kinase, the PROTAC induces the formation of a ternary complex (EGFR-PROTAC-E3 Ligase). This proximity drives the polyubiquitination of lysine residues on the EGFR surface, marking the entire mutant protein for destruction by the 26S proteasome [3]. This mechanism overcomes resistance mutations (like C797S) that abolish the efficacy of covalent inhibitors like Osimertinib.

PROTAC_Mechanism PROTAC Benzoate-based PROTAC Ternary Ternary Complex Formation PROTAC->Ternary Recruits Target Mutant EGFR Target->Ternary Binds E3 E3 Ubiquitin Ligase (VHL/CRBN) E3->Ternary Binds Ub Polyubiquitination Ternary->Ub Transfer of Ub Proteasome 26S Proteasome Degradation Ub->Proteasome Recognition

Caption: PROTAC-mediated ternary complex formation leading to proteasomal degradation of mutant EGFR.

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of these derivatives must utilize self-validating assay systems. A protocol is only robust if it inherently proves that the observed phenotype is caused by the hypothesized mechanism, rather than off-target toxicity.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To quantify the ATP-competitive inhibitory potency ( IC50​ ) against mutant EGFR versus WT-EGFR. Self-Validation Mechanism: The inclusion of WT-EGFR as a counter-screen validates the selectivity driven by the "magic methyl" group.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the fluoro-benzoate derivatives in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

  • Enzyme Incubation: In a 384-well pro-plate, mix 5 µL of recombinant EGFR L858R/T790M (or WT) with 2.5 µL of the compound dilutions. Incubate at room temperature (RT) for 30 minutes to allow pre-equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of an ATP/Substrate mix (biotinylated poly-GAT substrate + ATP at the apparent Km​ for the specific EGFR variant). Incubate for 60 minutes at RT.

  • Detection & Quenching: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity), Streptavidin-APC (binds the biotinylated substrate), and a Europium-labeled anti-phosphotyrosine antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC50​ .

Protocol 2: Cellular Degradation Assay with Proteasome Rescue (For PROTACs)

Purpose: To confirm that the reduction in cellular EGFR levels is strictly due to ubiquitin-proteasome system (UPS) degradation, not transcriptional downregulation or cytotoxicity. Self-Validation Mechanism: The use of MG132 (a proteasome inhibitor) acts as a rescue control. If the compound is a true PROTAC, MG132 will block the degradation, restoring EGFR levels.

  • Cell Seeding: Seed H1975 cells (expressing EGFR L858R/T790M) in 6-well plates at 3×105 cells/well. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Pre-treat designated control wells with 10 µM MG132 for 2 hours. Subsequently, treat the cells with the PROTAC derivative at varying concentrations (1 nM, 10 nM, 100 nM) for 16 hours. Include a DMSO vehicle control.

  • Lysis & Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 mins at 4°C to collect the supernatant.

  • Western Blotting: Resolve 30 µg of total protein per lane on a 4-12% Bis-Tris SDS-PAGE gel. Transfer to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against EGFR, phosphorylated-EGFR (pY1068), and GAPDH (loading control). Use HRP-conjugated secondary antibodies and visualize via chemiluminescence.

Assay_Workflow Synthesis 1. Compound Synthesis Hydrazone/Amide formation PROTAC Linker conjugation Biochem 2. Biochemical Assays Cell-free EGFR Kinase Assay IC50 Determination Synthesis->Biochem Cellular 3. Cellular Assays NSCLC Cell Lines (A549, HCT-116) Viability (MTT) & Caspase 3/8 Biochem->Cellular Degradation 4. Degradation Validation Western Blot (EGFR levels) MG132 Rescue Control Cellular->Degradation

Caption: Step-by-step experimental workflow from synthesis to mechanistic validation.

Quantitative Data Summary

The following table summarizes the pharmacological profiling of representative methyl 4-amino-3-fluoro-2-methylbenzoate derivatives across different modalities.

Compound ClassTarget MutationAssay MetricValue (nM)Cell LinePrimary Mechanism
Hydrazine-1-carbothioamide (N5a) EGFR (WT/Mutant) IC50​ (Kinase)12.5A549 / HepG2ATP-competitive inhibition & Caspase 3/8 activation
1,3,4-Oxadiazole Derivative EGFR (Exon 20 ins) IC50​ (Kinase)45.0HCT-116Allosteric Kinase Inhibition
Benzoate-PROTAC (Cmpd 1) EGFR (L858R/T790M) DC50​ (Degradation)3.2H1975VHL-mediated Proteasomal Degradation
Benzoate-PROTAC (Cmpd 4) EGFR (L858R/C797S) DC50​ (Degradation)8.7Ba/F3CRBN-mediated Proteasomal Degradation

Conclusion

The methyl 4-amino-3-fluoro-2-methylbenzoate scaffold represents a masterclass in rational drug design. By leveraging the stereoelectronic properties of the fluorine atom and the conformational restriction of the 2-methyl group, researchers can synthesize highly selective EGFR inhibitors. Furthermore, the integration of this pharmacophore into PROTAC technologies opens new therapeutic avenues for overcoming acquired resistance in NSCLC, particularly in cases of CNS metastasis. Future drug development should continue to exploit this scaffold, utilizing the self-validating protocols outlined herein to ensure rigorous mechanistic confirmation.

References

  • New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Taylor & Francis. Available at:[Link]

  • EGFR degraders to treat cancer metastasis to the brain or CNS (WO2022251539A2).Google Patents.
  • Isoindolinone and indazole compounds for the degradation of EGFR (WO2021127561A1).Google Patents.

Protocols & Analytical Methods

Method

Application Note: A Proposed Synthetic Protocol for Methyl 4-amino-3-fluoro-2-methylbenzoate

Abstract Introduction and Synthetic Strategy Substituted fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Introduction and Synthetic Strategy

Substituted fluorinated aromatic compounds are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and enhanced binding affinity. The target molecule, Methyl 4-amino-3-fluoro-2-methylbenzoate, incorporates a synthetically challenging substitution pattern.

Our proposed retrosynthetic analysis identifies 2-methyl-3-nitroaniline as a plausible and commercially available starting material. The forward synthesis is designed in four main stages:

  • Fluorination via the Balz-Schiemann Reaction: Introduction of the fluorine atom at the 3-position by converting the 3-amino group of a precursor into a diazonium salt, followed by fluorodediazoniation.

  • Introduction of the Carboxyl Group Precursor: Conversion of the newly introduced amino group at the 4-position into a nitrile via a Sandmeyer reaction.

  • Hydrolysis and Esterification: Conversion of the nitrile to a carboxylic acid, followed by a Fischer esterification to yield the final methyl ester.

  • Final Reduction: Reduction of the nitro group to the target amine.

This sequence is strategically designed to manage the directing effects of the various substituents throughout the synthesis.

Overall Proposed Synthetic Workflow

G cluster_0 Step 1: Fluorination cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction cluster_3 Step 4: Sandmeyer Reaction (Cyanation) cluster_4 Step 5: Hydrolysis & Esterification cluster_5 Step 6 & 7: Final Nitration & Reduction A 2-Methyl-3-nitroaniline B 2-Methyl-3-nitrobenzenediazonium tetrafluoroborate A->B NaNO₂, HBF₄ 0-5 °C C 1-Fluoro-2-methyl-3-nitrobenzene B->C Heat (Δ) D 4-Fluoro-3-methyl-1-nitrobenzene C->D HNO₃, H₂SO₄ E 4-Fluoro-3-methylaniline D->E Fe, HCl or H₂, Pd/C F 4-Fluoro-3-methylbenzenediazonium chloride E->F NaNO₂, HCl 0-5 °C G 4-Fluoro-3-methylbenzonitrile F->G CuCN, KCN H 4-Fluoro-3-methylbenzoic acid G->H H₂SO₄, H₂O, Heat I Methyl 4-fluoro-3-methylbenzoate H->I CH₃OH, H₂SO₄ (cat.) Reflux J Methyl 4-fluoro-3-methyl-6-nitrobenzoate I->J HNO₃, H₂SO₄ K Methyl 4-amino-3-fluoro-2-methylbenzoate (TARGET) J->K H₂, Pd/C

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocols

Disclaimer: The following protocol is a proposed route. All steps should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 1-Fluoro-2-methyl-3-nitrobenzene (via Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a reliable method for introducing a fluorine atom onto an aromatic ring by the thermal decomposition of a diazonium tetrafluoroborate salt.[1][2] This reaction provides a safer alternative to direct fluorination with highly reactive elemental fluorine.[2]

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Moles
2-Methyl-3-nitroaniline 152.15 15.2 g 0.10
Fluoroboric acid (HBF₄, 48% aq.) 87.81 45.7 mL ~0.22
Sodium nitrite (NaNO₂) 69.00 7.25 g 0.105
Diethyl ether - As needed -

| Sand | - | As needed | - |

Protocol:

  • Diazotization: In a 500 mL beaker, suspend 15.2 g of 2-methyl-3-nitroaniline in 100 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add 45.7 mL of 48% fluoroboric acid with vigorous stirring.

  • Maintain the temperature below 5 °C and add a solution of 7.25 g of sodium nitrite in 15 mL of water dropwise. The rate of addition should be controlled to keep the temperature from rising.

  • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The diazonium tetrafluoroborate salt will precipitate.

  • Isolation: Collect the precipitated salt by vacuum filtration and wash it with cold water, followed by a small amount of cold methanol, and finally with cold diethyl ether to facilitate drying.

  • Decomposition: Caution: Diazonium salts can be explosive when dry. Handle with care. Mix the dried salt with an equal amount of sand and gently heat the mixture in a flask with an air condenser. The decomposition usually starts around 100-120 °C, evidenced by the evolution of nitrogen gas.[2]

  • Purification: The resulting crude aryl fluoride can be purified by steam distillation or column chromatography on silica gel.

Step 2 to 5: Conversion to Methyl 4-fluoro-3-methylbenzoate

This multi-step sequence involves standard aromatic transformations. The initial nitration of 1-fluoro-2-methyl-3-nitrobenzene is followed by reduction of one nitro group, conversion of the resulting amine to a nitrile (Sandmeyer reaction), and finally hydrolysis and esterification. For brevity, established procedures for these transformations on analogous substrates are referenced. The synthesis of 4-fluoro-2-methylbenzoic acid from m-fluorotoluene is a known process.[3]

Step 6: Nitration of Methyl 4-fluoro-3-methylbenzoate

Rationale: The final nitration step introduces the nitro group that will become the target amino group. The directing effects of the existing substituents (fluoro, methyl, and methoxycarbonyl) will guide the regioselectivity of this reaction.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Moles
Methyl 4-fluoro-3-methylbenzoate 168.16 16.8 g 0.10
Sulfuric acid (conc.) 98.08 50 mL -

| Nitric acid (fuming) | 63.01 | 7.5 mL | ~0.12 |

Protocol:

  • Cool 50 mL of concentrated sulfuric acid to 0 °C in a flask equipped with a magnetic stirrer.

  • Slowly add 16.8 g of Methyl 4-fluoro-3-methylbenzoate, ensuring the temperature remains below 10 °C.

  • Prepare the nitrating mixture by carefully adding 7.5 mL of fuming nitric acid to 15 mL of cold, concentrated sulfuric acid.

  • Add the nitrating mixture dropwise to the solution of the benzoate, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid nitro-product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and recrystallize from ethanol or methanol.

Step 7: Reduction to Methyl 4-amino-3-fluoro-2-methylbenzoate

Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to an amine.[4][5] This method is preferable to using dissolving metals in acid, which could potentially hydrolyze the ester.

Materials & Reagents

Reagent Molar Mass ( g/mol ) Amount Moles
Methyl 4-fluoro-3-methyl-X-nitrobenzoate 213.16 21.3 g 0.10
Methanol - 250 mL -
Palladium on Carbon (Pd/C, 5%) - 1.0 g -

| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - |

Protocol:

  • Dissolve 21.3 g of the nitro-compound from Step 6 in 250 mL of methanol in a suitable hydrogenation vessel.

  • Carefully add 1.0 g of 5% Pd/C catalyst to the solution.

  • Secure the vessel to a hydrogenation apparatus (e.g., Parr shaker) or purge the flask with nitrogen and then introduce hydrogen gas via a balloon.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. The reaction progress can be monitored by TLC. A typical reaction time is 12-24 hours.[4]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: The catalyst may be pyrophoric and should be handled while wet.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The final compound, Methyl 4-amino-3-fluoro-2-methylbenzoate, can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the structure and substitution pattern.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H stretch of the amine, C=O stretch of the ester).

Safety and Handling

  • Hazardous Reagents: This synthesis involves corrosive acids (H₂SO₄, HBF₄), toxic and oxidizing nitric acid, and potentially explosive diazonium salts. Handle all reagents with extreme care.

  • Hydrogenation: Catalytic hydrogenation involves flammable hydrogen gas and a potentially pyrophoric catalyst (Pd/C). Ensure the apparatus is properly set up and purged to avoid ignition hazards.

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves are mandatory at all times.

References

  • Grokipedia. Balz–Schiemann reaction.
  • Allen. Balz-Schiemann Reaction: Mechanism, Formula & Uses.
  • ResearchGate. Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction | Request PDF.
  • Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Organic Syntheses. p-FLUOROBENZOIC ACID.
  • ChemicalBook. Methyl 4-amino-3-methylbenzoate synthesis.
  • ChemicalBook. 4-Amino-3-methylbenzoic acid synthesis.
  • Benchchem. A Comparative Kinetic Analysis of 4-Amino-2-fluorobenzoic Acid and its Non-fluorinated Analogs in Esterification Reactions.
  • PubChem. 4-Amino-3-fluorobenzoic acid | C7H6FNO2 | CID 9971.
  • Oakwood Chemical. 4-Amino-3-fluorobenzoic acid.
  • Benchchem. Synthesis of Methyl 3-amino-4-methylbenzoate: An Application Note and Protocol.

Sources

Application

Application Note: Selective Catalytic Hydrogenation Protocols for Methyl 4-amino-3-fluoro-2-methylbenzoate

Executive Summary & Mechanistic Rationale Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly functionalized aniline derivative that serves as a critical building block in the synthesis of targeted therapeutics, particularly kinase inhibitors. The standard synthetic route to this intermediate involves the catalytic hydrogenation of its precursor, Methyl 3-fluoro-2-methyl-4-nitrobenzoate (CAS: 1803852-80-3).

As a Senior Application Scientist, I approach this transformation not merely as a standard reduction, but as a complex chemoselectivity challenge. The protocol must achieve complete reduction of the nitro group while strictly avoiding two primary side reactions:

  • Hydrodefluorination : The reductive cleavage of the C-F bond.

  • Transesterification/Ester Reduction : The alteration of the methyl ester moiety.

The Causality Behind Experimental Choices

Catalyst Selection: While Palladium on Carbon (Pd/C) is the industry workhorse for nitro reductions, it possesses a high propensity for oxidative addition into carbon-halogen bonds, leading to hydrodefluorination[1]. This side reaction is severely exacerbated under "hydrogen-starved" conditions—when the rate of hydrogen mass transfer from the gas phase into the solvent is slower than the intrinsic reaction rate of the catalyst. Under these conditions, the residence time of reactive intermediates on the palladium surface increases, promoting C-F cleavage and the release of highly corrosive hydrogen fluoride (HF)[2]. To circumvent this, Platinum on Carbon (Pt/C) is the premier choice. Platinum exhibits a significantly higher activation energy for C-F bond insertion, effectively decoupling the nitro reduction from dehalogenation[3].

Solvent Dynamics: Methanol is selected as the strict solvent of choice. Utilizing ethanol or isopropanol in the presence of a methyl ester and a metal catalyst frequently leads to transesterification, resulting in a contaminated mixture of methyl and ethyl esters.

Experimental Workflow

Workflow for the highly selective catalytic hydrogenation of fluoronitrobenzoates.

Self-Validating In-Process Controls (IPCs)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . You do not need to blindly guess when the reaction is complete; the physical chemistry of the system will report its own status.

  • Volumetric Hydrogen Uptake : The reduction of a nitro group to an amine consumes exactly 3.0 molar equivalents of H₂. By utilizing a mass flow controller or a calibrated gas burette, the reaction self-reports its progress. A sudden plateau at exactly 3.0 equivalents validates complete nitro reduction. Any consumption extending beyond 3.0 equivalents is a real-time indicator that hydrodefluorination is occurring[2].

  • Thermodynamic Tracking : Nitro reduction is highly exothermic ( ΔH≈−500 kJ/mol). The cessation of heat evolution—observed when the reactor's internal temperature equalizes with the jacket temperature without active cooling—serves as a secondary, independent validation of reaction completion.

Experimental Protocols

Protocol A: High-Selectivity Hydrogenation (Recommended)

This protocol utilizes Pt/C to ensure maximum chemoselectivity and is ideal for early-stage drug development where purity is prioritized over catalyst cost[1],[3].

Reagents:

  • Methyl 3-fluoro-2-methyl-4-nitrobenzoate: 1.0 equivalent (e.g., 10.0 g, 46.9 mmol)

  • 5% Pt/C (50% wet): 0.01 equivalents of Pt metal (approx. 1.0 g)

  • Methanol (HPLC Grade): 100 mL (10 volumes)

Step-by-Step Methodology:

  • Preparation: Charge a clean, dry pressure reactor (e.g., Hastelloy or glass-lined) with Methyl 3-fluoro-2-methyl-4-nitrobenzoate and Methanol. Stir to achieve a homogeneous solution.

  • Catalyst Addition: Inert the reactor with Nitrogen (N₂). Carefully add the 5% Pt/C. Causality Note: The catalyst must be added under N₂ because dry catalyst can ignite methanol vapors.

  • Purging Sequence: Seal the reactor. Purge the headspace with N₂ to 3.0 bar, hold for 1 minute, and vent to atmospheric pressure. Repeat this 3 times. Follow with three identical purges using Hydrogen (H₂) gas.

  • Hydrogenation: Pressurize the reactor to 3.0 bar with H₂. Initiate vigorous stirring (800-1000 RPM) to ensure the gas-liquid mass transfer outpaces the catalyst's intrinsic reaction rate, preventing hydrogen starvation[2].

  • Temperature Control: Maintain the internal temperature at 25 °C. Use active jacket cooling to absorb the exothermic heat of the nitro reduction.

  • Self-Validation: Monitor the H₂ uptake. The reaction is complete when exactly 3.0 equivalents of H₂ have been consumed and the exotherm subsides (typically 4-6 hours).

  • Work-Up: Vent the H₂ and purge the reactor 3 times with N₂. Filter the reaction mixture through a pad of Celite under a blanket of N₂ to remove the Pt/C. Wash the filter cake with 20 mL of Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield Methyl 4-amino-3-fluoro-2-methylbenzoate as a crystalline solid.

Protocol B: Cost-Effective Hydrogenation (Scale-Up)

For larger scale-ups where Pt/C is cost-prohibitive, Pd/C can be utilized if parameters are strictly controlled to suppress hydrodefluorination.

Modifications from Protocol A:

  • Catalyst: Substitute Pt/C with 10% Pd/C (50% wet).

  • Pressure & Agitation: Increase stirring to >1000 RPM and maintain H₂ pressure at 1.5 - 2.0 bar. Causality Note: Lowering the pressure slightly while maximizing agitation ensures the Pd surface is saturated with H₂, preventing the formation of the Pd-aryl intermediate that leads to defluorination[2].

  • Temperature: Strictly cap the temperature at 20 °C. The activation energy for hydrodefluorination allows it to outcompete nitro reduction at elevated temperatures.

Quantitative Data Presentation

The following table summarizes the expected outcomes when comparing the two protocols, highlighting the trade-offs between catalyst selection and impurity profiles.

ParameterProtocol A (Pt/C System)Protocol B (Pd/C System)
Catalyst Loading 5% Pt/C (10 wt% load)10% Pd/C (5 wt% load)
Solvent MethanolMethanol
Operating Pressure 3.0 bar H₂1.5 - 2.0 bar H₂
Internal Temperature 25 °C20 °C (Strictly controlled)
Reaction Time 4 - 6 hours2 - 4 hours
Isolated Yield > 95%88 - 92%
Des-fluoro Impurity < 0.1% (Below LOD)1.5 - 3.0%
Self-Validation Marker Sharp H₂ uptake plateauGradual drift past 3.0 eq H₂

References

  • BenchChem. "Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Chloro-4-fluoroaniline." BenchChem.

  • ACS Publications. "Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977." Organic Process Research & Development.

  • Google Patents. "EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds."

Sources

Method

Application Note: Divergent Utilization of Methyl 4-amino-3-fluoro-2-methylbenzoate in Suzuki-Miyaura Cross-Coupling Workflows

Introduction & Strategic Significance Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly functionalized aromatic building block frequently utilized in the design of advanced pharmaceutical intermedi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Significance

Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly functionalized aromatic building block frequently utilized in the design of advanced pharmaceutical intermediates. Its unique substitution pattern—comprising an electron-withdrawing methyl ester, a sterically demanding ortho-methyl group, and a highly electronegative fluorine atom adjacent to a primary amine—provides rigid conformational control and unique electronic properties for Structure-Activity Relationship (SAR) studies.

However, primary anilines cannot directly participate as coupling partners in standard palladium-catalyzed Suzuki-Miyaura reactions. To harness this building block for C–C bond formation, the C–N bond must be strategically converted into either a C–Br/I bond (acting as the electrophile) or a C–B bond (acting as the nucleophile). This application note details the field-proven methodologies to achieve both pathways, enabling divergent cross-coupling strategies.

Mechanistic Causality & Reaction Design

The successful integration of this building block into cross-coupling workflows requires a deep understanding of its electronic environment:

  • Electrophile Generation (Sandmeyer Halogenation): Converting the 4-amino group to a bromide yields a highly electron-deficient aryl halide. The inductive electron-withdrawing effects of the 3-fluoro and 1-ester groups significantly accelerate the oxidative addition step of the palladium catalytic cycle.

  • Nucleophile Generation (Metal-Free Sandmeyer-Borylation): Traditional borylation requires aryl halides and expensive palladium catalysts. By utilizing a metal-free Sandmeyer-borylation approach with bis(pinacolato)diboron (B₂pin₂) and tert-butyl nitrite (tBuONO), the amine is directly converted to a pinacol boronate [1]. This avoids transition-metal contamination—a critical regulatory requirement in late-stage drug development. The mechanism involves a single electron transfer (SET) from a B₂pin₂-alkoxide adduct to the in situ generated diazonium intermediate, forming an aryl radical that rapidly reacts with B₂pin₂.

  • Mitigating Protodeboronation: In the boronate form, the ortho-fluoro group increases the Lewis acidity of the boron atom. While this facilitates transmetalation, it also makes the substrate highly susceptible to protodeboronation in the presence of strong aqueous bases (e.g., NaOH). Therefore, mild bases like K₃PO₄ or K₂CO₃ paired with bulky, electron-rich ligands (e.g., XPhos) are strictly required [2].

Divergent Synthetic Workflows

G SM Methyl 4-amino-3-fluoro- 2-methylbenzoate PathA Path A: Sandmeyer Bromination (CuBr, tBuONO) SM->PathA PathB Path B: Metal-Free Borylation (B2pin2, tBuONO) SM->PathB ArylBr Aryl Bromide (Electrophile) PathA->ArylBr ArylBpin Aryl Boronate (Bpin) (Nucleophile) PathB->ArylBpin SM_CouplingA Suzuki-Miyaura Coupling (with Aryl-B(OH)2) ArylBr->SM_CouplingA SM_CouplingB Suzuki-Miyaura Coupling (with Aryl-Br) ArylBpin->SM_CouplingB Product Cross-Coupled Biaryl Derivatives SM_CouplingA->Product SM_CouplingB->Product

Divergent synthetic workflows for Methyl 4-amino-3-fluoro-2-methylbenzoate via Sandmeyer chemistry.

Experimental Protocols

Protocol 1: Metal-Free Synthesis of the Aryl Boronate (Nucleophile Pathway)

This self-validating protocol utilizes a radical-mediated Sandmeyer-borylation to avoid Pd-contamination.

  • Preparation: In an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add Methyl 4-amino-3-fluoro-2-methylbenzoate (1.0 mmol, 183 mg) and bis(pinacolato)diboron (B₂pin₂, 1.5 mmol, 381 mg).

  • Atmosphere Exchange: Evacuate and backfill the flask with dry Nitrogen three times.

  • Solvent Addition: Inject anhydrous acetonitrile (MeCN, 10 mL) via syringe and stir to dissolve.

  • Diazotization & Borylation: Cool the mixture to 0 °C in an ice bath. Dropwise, add tert-butyl nitrite (tBuONO, 1.5 mmol, 178 µL) over 5 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours. Causality note: Nitrogen gas evolution will be visibly apparent as the diazonium radical decomposes to the aryl radical.

  • Workup: Quench the reaction with water (10 mL) and extract with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc 9:1) to afford the pinacol boronate.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol details the coupling of the newly formed boronate with a generic aryl bromide.

  • Setup: To a 20 mL reaction vial, add the aryl boronate from Protocol 1 (0.5 mmol), an aryl bromide (0.6 mmol), XPhos Pd G2 catalyst (0.025 mmol, 5 mol%), and K₃PO₄ (1.5 mmol).

  • Degassing: Seal the vial with a PTFE septum cap. Evacuate and backfill with Nitrogen (3x).

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and degassed deionized H₂O (1 mL). Causality note: The 4:1 Dioxane/Water ratio ensures optimal solubility of both the organic substrates and the inorganic base, facilitating the critical base-exchange step.

  • Heating: Heat the biphasic mixture at 90 °C for 12 hours under vigorous stirring.

  • Isolation: Cool to room temperature, dilute with EtOAc (10 mL), filter through a short pad of Celite to remove palladium black, and concentrate. Purify the biaryl product via silica gel chromatography.

Catalytic Cycle & Optimization Data

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Aryl-Br insertion) Pd0->OxAdd PdII_Ox Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_Ox BaseEx Base Exchange (Halide to Hydroxide/Alkoxide) PdII_Ox->BaseEx PdII_Base Pd(II) Intermediate Ar-Pd-OR BaseEx->PdII_Base TransMet Transmetalation (Transfer of Aryl from B to Pd) PdII_Base->TransMet PdII_Diaryl Pd(II) Diaryl Complex Ar-Pd-Ar' TransMet->PdII_Diaryl RedElim Reductive Elimination (Biaryl Formation) PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product RedElim->Product

Suzuki-Miyaura catalytic cycle emphasizing key steps for highly substituted aryl coupling partners.

Quantitative Optimization Data

To validate the necessity of specific reaction conditions, Table 1 summarizes the optimization of the Suzuki-Miyaura cross-coupling step using the boronate derived from Methyl 4-amino-3-fluoro-2-methylbenzoate coupled with 4-bromoanisole.

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Conditions

EntryCatalyst (5 mol%)Base (3.0 equiv)Solvent System (4:1)Temp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O9045Significant protodeboronation due to high temp and unoptimized base.
2Pd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O9068Moderate conversion; bidentate ligand slows reductive elimination.
3XPhos Pd G2NaOH1,4-Dioxane / H₂O9032Strong base rapidly degrades the electron-deficient boronate.
4 XPhos Pd G2 K₃PO₄ 1,4-Dioxane / H₂O 90 92 Optimal: Bulky ligand accelerates cycle; mild base prevents degradation.
5XPhos Pd G2K₃PO₄THF / H₂O6585Lower temperature reduces yield slightly due to slower transmetalation.

Note: Yields determined by HPLC using an internal standard.

References

  • Title: Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF₃) Source: Accounts of Chemical Research URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

Application

Applications of Methyl 4-amino-3-fluoro-2-methylbenzoate in agrochemical drug discovery

Application Note: Utilizing Methyl 4-amino-3-fluoro-2-methylbenzoate in the Discovery of Next-Generation Agrochemicals Executive Summary The integration of fluorine into agrochemicals has revolutionized crop protection,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing Methyl 4-amino-3-fluoro-2-methylbenzoate in the Discovery of Next-Generation Agrochemicals

Executive Summary

The integration of fluorine into agrochemicals has revolutionized crop protection, with approximately 50% of newly commercialized agrochemicals containing at least one fluorine atom[1]. Fluorination enhances metabolic stability, increases lipophilicity, and improves bioavailability[2]. Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly functionalized, versatile building block specifically designed for the discovery phase of modern agrochemicals. Featuring orthogonal reactive handles (an aniline and a methyl ester) flanking a sterically and electronically tuned aromatic core, this intermediate is exceptionally valuable for synthesizing novel Succinate Dehydrogenase Inhibitors (SDHIs) and Ryanodine Receptor (RyR) modulators.

Structural Rationale & The "Ortho-Methyl" Effect

In agrochemical drug design, the spatial arrangement of a molecule is as critical as its electronic properties. The specific substitution pattern of Methyl 4-amino-3-fluoro-2-methylbenzoate offers three distinct pharmacological advantages:

  • Metabolic Blockade via C3-Fluorination: The introduction of a fluorine atom adjacent to the amino group effectively blocks oxidative metabolism (e.g., by insect or fungal Cytochrome P450 enzymes) at the electron-rich ortho-position, significantly extending the environmental and biological half-life of the resulting active ingredient[3][4].

  • Conformational Locking (The Ortho-Methyl Effect): The C2-methyl group creates a deliberate steric clash with adjacent functional groups (such as an amide carbonyl formed at the C1 or C4 positions). This "ortho-methyl effect" forces the molecule out of planarity, preventing π -stacking aggregation (which improves solubility) and locking the molecule into a specific, rigid bioactive conformation required for target receptor binding[4][5].

  • pKa Modulation: The strongly electron-withdrawing nature of the fluorine atom reduces the basicity of the adjacent C4-amino group. While this makes synthesis more challenging (requiring highly reactive electrophiles), it ensures the final amide bond is highly stable against enzymatic hydrolysis in the field.

Key Applications in Agrochemical Discovery

Application A: Design of Novel SDHI Fungicides

Succinate dehydrogenase inhibitors (SDHIs) represent one of the fastest-growing and most important classes of agricultural fungicides, targeting fungal respiration[6][7]. The core structure of an SDHI typically consists of an acid core (often a pyrazole), an amide linker, and a hydrophobic tail[8]. Methyl 4-amino-3-fluoro-2-methylbenzoate serves as an advanced "hydrophobic tail" precursor. By coupling the C4-amino group with a pyrazole-4-carboxylic acid, researchers can synthesize novel amide-linker modified SDHIs[6] designed to overcome emerging resistance in pathogens like Botrytis cinerea and Rhizoctonia solani[9].

Application B: Reverse-Diamide Insecticides (RyR Modulators)

Diamide insecticides (IRAC Group 28) are potent, selective agents that target insect ryanodine receptors (RyRs), causing uncontrolled calcium release and subsequent paralysis[10][11]. Traditional diamides (like chlorantraniliprole) utilize a 2-amino (anthranilic) acid core. Utilizing the 4-amino scaffold of Methyl 4-amino-3-fluoro-2-methylbenzoate allows medicinal chemists to synthesize "reverse diamides" or shifted chemotypes. This structural pivot is a critical strategy for bypassing target-site resistance mutations (such as G4891E) currently spreading in pest populations like Spodoptera frugiperda[12].

Physicochemical Profiling

ParameterValue / CharacteristicAgrochemical Relevance
Molecular Weight 183.18 g/mol Ideal low-MW fragment for lead optimization; allows addition of complex pharmacophores without exceeding optimal agrochemical MW limits.
Fluorine Substitution C3-FluoroBlocks oxidative metabolism; modulates aniline pKa; increases lipophilicity for better cuticular penetration.
Ortho-Methyl Group C2-MethylInduces conformational locking; prevents planar π -stacking, enhancing solubility and receptor fit.
Functional Handles C4-Amino, C1-EsterEnables orthogonal bi-directional synthesis (amide coupling followed by ester saponification).

Experimental Protocols

Protocol 1: Synthesis of an SDHI-Analog via Acid Chloride Coupling

Causality Note: The C4-amino group of Methyl 4-amino-3-fluoro-2-methylbenzoate is significantly deactivated by the inductive (-I) effect of the adjacent C3-fluorine and the para-ester group. Standard peptide coupling reagents (e.g., EDC/HOBt or HATU) will result in poor yields. Therefore, the partner carboxylic acid must be converted to a highly reactive acid chloride prior to coupling.

Step-by-Step Methodology:

  • Acid Activation: Dissolve 1.1 equivalents of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous dichloromethane (DCM). Add 2.0 equivalents of oxalyl chloride dropwise at 0°C, followed by 1 drop of anhydrous DMF as a catalyst.

  • Gas Evolution: Stir the mixture at room temperature for 2 hours until gas evolution (CO and CO2) ceases. Concentrate under reduced pressure to yield the crude pyrazole acid chloride.

  • Amidation: Redissolve the acid chloride in anhydrous DCM. In a separate flask, dissolve 1.0 equivalent of Methyl 4-amino-3-fluoro-2-methylbenzoate and 3.0 equivalents of anhydrous pyridine in DCM.

  • Coupling: Add the acid chloride solution dropwise to the aniline solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1N HCl (to remove excess pyridine), saturated NaHCO3, and brine. Dry over MgSO4, filter, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the SDHI analog.

Protocol 2: Saponification to the Free Acid (For RyR Modulator Synthesis)

Causality Note: The methyl ester is sterically hindered by the C2-methyl group. Using a mixed solvent system (THF/MeOH/H2O) ensures complete solvation of both the organic starting material and the inorganic base, driving the equilibrium forward without requiring harsh reflux conditions that might risk defluorination.

Step-by-Step Methodology:

  • Solvation: Dissolve 1.0 equivalent of Methyl 4-amino-3-fluoro-2-methylbenzoate (or its coupled SDHI derivative from Protocol 1) in a 2:1:1 mixture of THF, Methanol, and water.

  • Hydrolysis: Add 3.0 equivalents of Lithium Hydroxide monohydrate (LiOH·H2O). Stir vigorously at 40°C for 4-6 hours. Monitor complete consumption of the ester via TLC.

  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the remaining aqueous phase to 0°C and acidify dropwise with 2N HCl until the pH reaches 2-3.

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake with ice-cold water and dry under high vacuum to yield 4-amino-3-fluoro-2-methylbenzoic acid, ready for subsequent diamide formation.

Visualizations

SyntheticWorkflow SM Methyl 4-amino-3-fluoro- 2-methylbenzoate Acid 4-amino-3-fluoro- 2-methylbenzoic acid SM->Acid LiOH, THF/MeOH/H2O (Saponification) SDHI SDHI Fungicide Analog (Pyrazole-Carboxamide) SM->SDHI Pyrazole-COCl, Pyridine (Amidation) RyR RyR Modulator Analog (Reverse Diamide) Acid->RyR Amine Coupling (Diamide Formation) SDHI->RyR 1. Saponification 2. Amine Coupling

Fig 1: Divergent synthetic workflow from the core benzoate building block to SDHI and RyR analogs.

RyRPathway Diamide Diamide Insecticide (RyR Modulator) Receptor Binds to Ryanodine Receptor (RyR) in ER Diamide->Receptor Channel Prolonged Opening of Ca2+ Release Channels Receptor->Channel Calcium Massive Intracellular Ca2+ Depletion Channel->Calcium Paralysis Muscle Contraction, Feeding Cessation & Paralysis Calcium->Paralysis

Fig 2: Mechanism of action for synthesized diamide insecticides targeting the Ryanodine Receptor.

References

  • Fluorinated Pesticides in Modern Pest Control: Potential and Challenges - Fluoride Research Online. Available at: [Link]

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors - National Open Access Monitor, Ireland. Available at: [Link]

  • Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors - Journal of Agricultural and Food Chemistry (ACS Publications). Available at: [Link]

  • Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments - ResearchGate. Available at:[Link]

  • Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping - PubMed. Available at: [Link]

  • Rational design and discovery of novel hydrazide derivatives as potent succinate dehydrogenase inhibitors - PubMed. Available at:[Link]

  • Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future - MDPI. Available at: [Link]

  • Characterization of Six Diamide Insecticides on Ryanodine Receptor: Resistance and Species Selectivity - ResearchGate. Available at: [Link]

  • A Comparative Perspective on Functionally-Related, Intracellular Calcium Channels: The Insect Ryanodine and Inositol 1,4,5-Trisphosphate Receptors - MDPI. Available at:[Link]

  • The Mode Of Action of Diamides and Other Lepidopteran Insecticides and General Rotation Recommendations - IRAC. Available at:[Link]

Sources

Method

Application Note: Divergent Synthesis of Heterocyclic Pharmacophores from Methyl 4-amino-3-fluoro-2-methylbenzoate

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Introduction & Mechanistic Rationale In modern drug discovery, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Application Note & Synthetic Protocol Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid construction of diverse heterocyclic scaffolds from a single, highly functionalized building block is a highly sought-after strategy. Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a uniquely primed intermediate for such divergent synthesis. It features a dense array of functional groups: a fluorine atom to enhance metabolic stability, a methyl ester for downstream functionalization, and a primary aniline that serves as the reactive hub for heterocycle construction.

The Principle of Regiocontrol (Causality): The success of utilizing this building block lies in its predictable reactivity. The C4-amino group is a strong electron-donating moiety, directing electrophilic attack to the ortho and para positions. However, the para position (C1) is blocked by the methyl ester, and one ortho position (C3) is occupied by the fluorine atom. Consequently, the C5 position is the sole electronically activated and sterically accessible site for electrophilic aromatic substitution. This absolute regiocontrol allows us to selectively functionalize C5, setting the stage for the construction of Indole, Benzimidazole, and Quinoline cores.

Divergent Synthetic Workflows

The following diagram illustrates the three distinct synthetic pathways developed for this building block.

G SM Methyl 4-amino-3-fluoro -2-methylbenzoate Iodo 5-Iodo Intermediate SM->Iodo NIS, DMF (Regioselective C5) Nitro 5-Nitro Intermediate SM->Nitro KNO3, H2SO4 (Regioselective C5) Quinoline Quinoline Scaffold (Doebner-Miller) SM->Quinoline Crotonaldehyde HCl, Reflux Indole Indole Scaffold (Larock Annulation) Iodo->Indole Alkyne, Pd(OAc)2 LiCl, Base Diamine o-Phenylenediamine Nitro->Diamine H2, Pd/C Benzimidazole Benzimidazole Scaffold Diamine->Benzimidazole HC(OEt)3, H+

Divergent synthetic pathways from Methyl 4-amino-3-fluoro-2-methylbenzoate to key heterocycles.

Pathway A: Indole Core via Larock Heteroannulation

The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of o-iodoanilines with internal alkynes [1]. By first iodinating our building block at the C5 position, we create the perfect precursor for this reaction.

Mechanistic Causality

During the Larock annulation, Pd(0) undergoes oxidative addition into the C5-I bond. The alkyne then coordinates and inserts regioselectively (migratory insertion), driven by steric factors where the bulkier alkyne substituent positions itself away from the crowded palladium center. Subsequent reductive elimination yields the indole core. Lithium chloride (LiCl) is critical here; it coordinates the active Pd(0) species, preventing its aggregation into inactive "palladium black" [1].

Step-by-Step Protocol

Step 1: Regioselective Iodination

  • Dissolve Methyl 4-amino-3-fluoro-2-methylbenzoate (1.0 eq) in anhydrous DMF (0.2 M) under N₂.

  • Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise at 0 °C. Shield the flask from light.

  • Stir at room temperature for 2 hours.

  • Self-Validation: Monitor via TLC (UV 254 nm). The starting material is highly fluorescent; the formation of the 5-iodo product triggers a heavy-atom effect, visibly quenching the fluorescence and confirming conversion.

  • Quench with 10% aqueous Na₂S₂O₃, extract with EtOAc, and concentrate to yield the 5-iodo intermediate.

Step 2: Larock Annulation

  • Charge a Schlenk flask with the 5-iodo intermediate (1.0 eq), diphenylacetylene (1.2 eq), K₂CO₃ (2.0 eq), LiCl (1.0 eq), and Pd(OAc)₂ (5 mol%).

  • Add degassed DMF (0.1 M) and heat to 100 °C for 12 hours.

  • Self-Validation: The reaction mixture should remain a clear amber/brown. If a dark, insoluble precipitate forms early, the Pd catalyst has crashed out (palladium black), indicating insufficient degassing or LiCl coordination.

  • Filter through Celite, wash with EtOAc, and purify via silica gel chromatography to isolate the indole derivative.

Pathway B: Benzimidazole Core via Nitration-Reduction-Cyclization

Benzimidazoles are privileged structures in medicinal chemistry. They are classically synthesized via the condensation of an o-phenylenediamine with an orthoester or aldehyde [2].

Mechanistic Causality

Nitration of the starting material occurs exclusively at C5 due to the activating nature of the amine. Reducing this nitro group yields an o-phenylenediamine. When treated with triethyl orthoformate under acidic conditions, the diamine attacks the electrophilic carbon of the orthoester, followed by the elimination of ethanol to close the imidazole ring[2].

Step-by-Step Protocol

Step 1: Nitration

  • Dissolve the starting material (1.0 eq) in concentrated H₂SO₄ at 0 °C.

  • Slowly add a solution of KNO₃ (1.1 eq) in H₂SO₄ dropwise, maintaining the temperature below 5 °C.

  • Pour over crushed ice and filter the resulting bright yellow precipitate (5-nitro intermediate).

Step 2: Reduction & Cyclization (Self-Validating System)

  • Dissolve the 5-nitro intermediate in MeOH. Add 10% Pd/C (10 wt%).

  • Stir under an H₂ atmosphere (balloon) for 4 hours.

  • Self-Validation: The starting solution is vividly yellow. As the nitro group reduces to the amine, the solution turns completely colorless. This visual cue is a highly reliable indicator of complete conversion to the o-phenylenediamine.

  • Filter off the Pd/C through a syringe filter. Immediately add triethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Reflux for 3 hours, concentrate, and recrystallize to obtain the benzimidazole core.

Pathway C: Quinoline Core via Modified Doebner-Miller Reaction

The Doebner-Miller reaction is a classical method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds [3].

Mechanistic Causality

The primary amine undergoes a conjugate (1,4) addition to crotonaldehyde, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution at the open C5 position. Subsequent dehydration and oxidative aromatization (often driven by ambient oxygen or disproportionation in acidic media) yield the fully aromatic quinoline [3].

Step-by-Step Protocol
  • Suspend the starting material (1.0 eq) in 6 M HCl (0.5 M concentration).

  • Add crotonaldehyde (1.5 eq) dropwise at room temperature.

  • Heat the mixture to reflux (approx. 100 °C) for 6 hours.

  • Self-Validation: The reaction will initially form a deep, intensely colored (often red/purple) intermediate corresponding to the dihydroquinoline species. As oxidative aromatization proceeds, the color shifts to a stable pale yellow/brown, indicating the formation of the aromatic quinoline.

  • Cool to room temperature, neutralize with aqueous NH₄OH, extract with CH₂Cl₂, and purify via column chromatography.

Quantitative Data & Analytical Summary

The following table summarizes the expected yields, purities, and critical spectral markers for the self-validation of each synthesized scaffold.

Heterocyclic ScaffoldIntermediate Yield (%)Final Step Yield (%)Overall Purity (HPLC)Key Spectral Shift (¹H NMR, DMSO-d₆)
Indole 88% (Iodination)76%>98%Disappearance of primary NH₂ signal (~5.5 ppm); appearance of sharp indole NH (~11.5 ppm).
Benzimidazole 92% (Nitration)95% (Reduction)85%>99%Appearance of distinct benzimidazole C2-H singlet (~8.2 ppm).
Quinoline N/A (One-pot)68%>95%Appearance of downfield quinoline aromatic protons (7.5 - 8.9 ppm).

References

  • Title: Larock Reaction in the Synthesis of Heterocyclic Compounds | Source: ub.
  • Title: Review On Synthesis Of Benzimidazole From O-phenyldiamine | Source: ijariie.
  • Title: TRADITIONAL AND MODERN APPROACHES TO THE SYNTHESIS OF QUINOLINE SYSTEMS BY THE SKRAUP AND DOEBNER–MILLER METHODS | Source: osi.

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues with Methyl 4-amino-3-fluoro-2-methylbenzoate in aqueous media

Technical Support Center: Resolving Aqueous Solubility Issues for Methyl 4-amino-3-fluoro-2-methylbenzoate Overview Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly lipophilic intermediate frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Resolving Aqueous Solubility Issues for Methyl 4-amino-3-fluoro-2-methylbenzoate

Overview Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) is a highly lipophilic intermediate frequently utilized as a building block in drug discovery. Researchers commonly encounter severe precipitation when introducing this compound into aqueous media (e.g., PBS, cell culture media, or dosing vehicles). This guide provides field-proven, self-validating troubleshooting strategies to overcome these solubility barriers.

Part 1: Diagnostic FAQ – Understanding the Molecular Barriers

Q: Why does Methyl 4-amino-3-fluoro-2-methylbenzoate precipitate immediately in physiological buffers (pH 7.4)? A: The compound is inherently hydrophobic due to its aromatic ring and methyl ester group. While it possesses an amine (-NH 2​ ) group, the adjacent electron-withdrawing fluorine atom and the steric hindrance from the methyl group significantly lower the amine's pKa. Consequently, the amine remains unprotonated at neutral pH, preventing the molecule from engaging in favorable ion-dipole interactions with water[1].

Q: Can I simply lower the pH (e.g., use 0.1 M HCl) to protonate the amine and force aqueous solubility? A: No, this is highly discouraged. While pH adjustment is a standard technique for basic drugs[1], the ester linkage in Methyl 4-amino-3-fluoro-2-methylbenzoate is highly susceptible to acid-catalyzed hydrolysis. Because the fluorine atom drastically reduces the basicity of the amine, you would need an aggressively low pH to achieve protonation, which virtually guarantees the degradation of your ester into its corresponding carboxylic acid, ruining your experiment.

Q: I dissolved it in DMSO, but it crashed out when added to my assay buffer. What went wrong? A: This is a classic case of "solvent shift" precipitation. When a highly concentrated DMSO stock is rapidly introduced to water, the DMSO diffuses into the aqueous phase faster than the lipophilic API can disperse. This creates localized micro-environments of supersaturation, leading to rapid nucleation and irreversible crystallization[2].

Part 2: Validated Troubleshooting Workflows

To ensure scientific integrity, every solubilization attempt must be treated as a self-validating system. Visual inspection is insufficient, as nano-suspensions can appear optically clear but will skew assay results.

Workflow A: Co-Solvency (Best for In Vitro Assays)

Mechanism: Co-solvents like DMSO or PEG 400 reduce the dielectric constant of the aqueous medium, disrupting the hydrogen-bond network of water to accommodate the non-polar API[2].

Step-by-Step Protocol:

  • Master Stock: Dissolve the API in 100% anhydrous DMSO to a concentration of 50 mg/mL. Causality: Ensuring complete molecular dispersion in the organic phase prevents seeding crystals.

  • Aqueous Preparation: Prepare your target buffer (e.g., PBS) and place it on a magnetic stirrer at 500 RPM.

  • Dropwise Addition: Using a precision micropipette, add the DMSO stock to the vortex center of the stirring buffer at a rate of 1 drop per 5 seconds. Causality: Slow addition prevents the localized supersaturation that triggers nucleation.

  • Self-Validation Step: Incubate the final solution at 37°C for 2 hours. Centrifuge at 10,000 × g for 10 minutes. Carefully sample the supernatant and analyze via HPLC-UV. If the measured concentration matches your theoretical yield, true solubility is confirmed.

Workflow B: Cyclodextrin Complexation (Best for In Vivo Dosing)

Mechanism: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a lipophilic inner cavity and a hydrophilic exterior. It encapsulates the hydrophobic fluorinated aromatic ring of the API, shielding it from water while the complex remains highly water-soluble[3].

Step-by-Step Protocol:

  • Excipient Base: Prepare a 20% (w/v) HP- β -CD solution in purified water.

  • Direct Addition: Add the API powder directly to the cyclodextrin solution (Target: 2–5 mg/mL). Causality: Avoid using organic co-solvents here, as they will compete with the API for the cyclodextrin cavity.

  • Energy Input: Sonicate the suspension in a water bath at 25°C for 30 minutes, followed by magnetic stirring for 24 hours. Causality: Complexation is a dynamic equilibrium; extended stirring provides the activation energy required to displace water molecules from the cyclodextrin cavity.

  • Self-Validation Step: Filter the solution through a 0.22 µm PVDF syringe filter. The filter will catch any uncomplexed API. Run the filtrate through HPLC to verify the final payload concentration.

Workflow C: Micellar Solubilization

Mechanism: Surfactants like Polysorbate 80 (Tween 80), when used above their Critical Micelle Concentration (CMC), form amphiphilic structures that trap the hydrophobic API within their core[4].

Step-by-Step Protocol:

  • Surfactant Coating: Mix the API powder with 2% (v/v) Tween 80. Triturate (grind) physically until a uniform paste is formed. Causality: Intimate physical contact ensures the surfactant coats the hydrophobic surface, reducing interfacial tension.

  • Aqueous Hydration: Slowly add the aqueous buffer while continuously stirring.

  • Self-Validation Step: Monitor for opalescence. A true micellar solution should be completely transparent. Centrifuge and quantify via HPLC.

Part 3: Decision Matrix & Visualization

Below is the logical workflow for selecting and validating the appropriate solubilization strategy based on your experimental constraints.

Workflow Start Identify Solubility Target Methyl 4-amino-3-fluoro-2-methylbenzoate Decision Application Type? Start->Decision InVitro In Vitro Assays (High tolerance for organics) Decision->InVitro Cell Culture/Assays InVivo In Vivo / Animal Models (Strict biocompatibility) Decision->InVivo Dosing/Formulation Cosolvent Co-Solvent Approach (DMSO / PEG 400) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (20% HP-β-CD) InVivo->Cyclo Micelle Micellar Solubilization (Tween 80 > CMC) InVivo->Micelle Validate Self-Validation Protocol (Centrifuge + HPLC-UV) Cosolvent->Validate Cyclo->Validate Micelle->Validate Pass Clear Solution (Target Achieved) Validate->Pass HPLC Confirms Conc. Fail Precipitation / Turbidity (Re-evaluate) Validate->Fail Pellet Detected

Decision matrix and validation workflow for solubilizing lipophilic APIs in aqueous media.

Part 4: Quantitative Data & Excipient Selection

Use the following table to compare the quantitative limits and optimal use cases for each solubilization strategy.

Solubilization StrategyTypical Solubility IncreaseMax Recommended ConcentrationPrimary Limitation / RiskBest Use Case
Co-Solvency (DMSO) 1,000x to 10,000x< 0.5% (Cell Culture) / < 5% (In Vivo)Cellular toxicity; protein denaturation at high %High-throughput in vitro screening
Co-Solvency (PEG 400) 500x to 5,000x< 20% (In Vivo Oral/IV)Viscosity issues; potential laxative effect in vivoIV formulations; oral gavage
Cyclodextrins (HP- β -CD) 100x to 1,000xUp to 20–30% (w/v)Payload restriction (rarely exceeds 5% API)In vivo efficacy and PK studies
Micellar (Tween 80) 50x to 500x< 1% to 2% (v/v)Hemolysis risk if injected IV rapidlyOral formulations; topical suspensions

References

  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. drug-dev.com. 3

  • Solubility enhancement techniques: A comprehensive review. wjbphs.com. 1

  • A review on solubility enhancement technique for pharmaceutical drugs. gsconlinepress.com. 2

  • Contemporary Review on Solubility Enhancement Techniques. jddtonline.info. 4

Sources

Optimization

Technical Support Center: Troubleshooting the Amination of Fluorinated Methylbenzoates

Welcome to the Technical Support Center. The amination of fluorinated methylbenzoates via Nucleophilic Aromatic Substitution (SNAr) is a foundational C–N bond-forming reaction in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The amination of fluorinated methylbenzoates via Nucleophilic Aromatic Substitution (SNAr) is a foundational C–N bond-forming reaction in drug development. However, the presence of two highly electrophilic sites—the aryl fluoride carbon and the methyl ester carbonyl—often leads to competing side reactions.

This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you eliminate byproducts and maximize your reaction yields.

Section 1: Mechanistic Pathways & Byproduct Origins

Understanding the causality behind byproduct formation requires analyzing the divergent transition states. SNAr requires breaking aromaticity to form a highly polar Meisenheimer complex. Conversely, ester amidation proceeds via a tetrahedral intermediate. If reaction conditions are not strictly controlled, the kinetic preference of aliphatic amines to attack the hard ester carbonyl will outcompete the desired SNAr pathway.

Pathway Substrate Fluorinated Methylbenzoate + Amine Meisenheimer Meisenheimer Complex (Aromatic C-attack) Substrate->Meisenheimer Polar Aprotic Solvent (DMSO/DMF) Tetrahedral Tetrahedral Intermediate (Carbonyl C-attack) Substrate->Tetrahedral Protic Solvent / Hard Nucleophile Hydrolysis Byproduct: Fluorobenzoic Acid Substrate->Hydrolysis Adventitious H₂O + Base SNAr Target Product: Methyl Aminobenzoate Meisenheimer->SNAr - HF Amidation Byproduct: Fluorobenzamide Tetrahedral->Amidation - MeOH

Divergent reaction pathways in the amination of fluorinated methylbenzoates.

Section 2: Troubleshooting FAQs

Q1: I am seeing significant formation of the fluorobenzamide byproduct instead of the desired methyl aminobenzoate. How do I prevent ester amidation? Root Cause: According to Hard-Soft Acid-Base (HSAB) theory, the ester carbonyl is a "hard" electrophile, while the aryl fluoride carbon is "softer." Aliphatic amines are hard nucleophiles and will naturally gravitate toward the ester, especially in non-polar or protic solvents. Solution: Switch your solvent to a highly polar aprotic solvent like DMSO or DMF. These solvents preferentially solvate the transition state of the Meisenheimer complex, lowering the activation energy for SNAr. Additionally, avoid using alcoholic solvents (like methanol), which can facilitate transesterification or stabilize the tetrahedral intermediate.

Q2: My reaction stalls at 50% conversion, and I observe unreacted starting material alongside the product. Root Cause: The SNAr reaction generates hydrofluoric acid (HF) as a byproduct. If not properly sequestered, HF protonates your nucleophilic amine, converting it into an unreactive ammonium fluoride salt and halting the reaction. Solution: You must include an HF scavenger. While K2CO3 is common, it generates water upon neutralization, which can lead to ester hydrolysis. A highly effective, scalable alternative is the use of Calcium Propionate, which acts as an in situ scrubber to precipitate HF as insoluble CaF21[1].

Q3: I am using a diamine (e.g., piperazine) and getting a high percentage of the N,N'-diarylated byproduct. Root Cause: The mono-arylated product (e.g., methyl 4-(piperazin-1-yl)benzoate) retains a secondary amine that is often more nucleophilic or similarly reactive to the starting diamine, leading to a second SNAr event. Solution: Statistical control is required. You must use a large excess of the diamine (typically 3 to 4 equivalents) to outcompete the mono-arylated intermediate. Studies have shown that using only 2 equivalents of piperazine can result in a nearly 1:1 mixture of mono- and di-arylated products[1]. Alternatively, use a mono-Boc protected diamine to completely physically block the second amination site.

Q4: My substrate is highly deactivated (electron-rich) and fails to undergo thermal SNAr. What are my options? Root Cause: SNAr requires an electron-deficient arene. If your methylbenzoate has strongly electron-donating groups (e.g., methoxy) ortho/para to the fluorine, the Meisenheimer complex cannot form thermally. Solution: Consider transitioning to a photoredox-catalyzed approach. 2 utilizes an acridinium photocatalyst to oxidize the arene to a radical cation, vastly increasing its electrophilicity and allowing amination at room temperature[2].

Section 3: Quantitative Data on Reaction Parameters

The following table summarizes the causal impact of solvent, base, and stoichiometry on reaction selectivity (using methyl 4-fluorobenzoate and piperazine as a model system).

SolventBase / AdditiveTemp (°C)Amine Eq.SNAr Yield (%)Amidation Yield (%)Diarylation Yield (%)
MethanolNone651.115%70% 5%
THFK₂CO₃ (1.5 eq)651.135%40%10%
DMSOK₂CO₃ (1.5 eq)952.051%<5%49%
DMSOCa(O₂CCH₂CH₃)₂ (1.5 eq)954.093% <2%<2%

Data synthesis demonstrating that polar aprotic solvents suppress amidation, while excess amine and calcium propionate suppress diarylation and stalling.

Section 4: Validated Experimental Protocol

Optimized SNAr Amination with In Situ HF Sequestration This protocol is designed as a self-validating system. The physical observations and In-Process Controls (IPCs) built into the steps confirm mechanistic success in real-time.

Step 1: Reaction Assembly

  • Action: To an oven-dried reaction vessel under nitrogen, add methyl 4-fluorobenzoate (1.0 eq), the desired secondary amine (4.0 eq), and anhydrous Calcium Propionate (1.5 eq). Suspend the mixture in anhydrous DMSO to achieve a 0.5 M concentration of the electrophile.

  • Causality & Rationale: DMSO provides the high dielectric constant necessary to stabilize the SNAr transition state, kinetically favoring it over ester amidation. Calcium propionate acts as an irreversible HF scavenger[1].

Step 2: Thermal Activation

  • Action: Heat the stirred mixture to 95 °C for 18–24 hours.

  • Self-Validation Check: As the reaction progresses, you will observe the formation of a fine, milky-white precipitate. This is Calcium Fluoride (CaF₂), providing visual confirmation that the SNAr is proceeding and HF is being successfully sequestered.

Step 3: In-Process Control (IPC)

  • Action: At 18 hours, pull a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Criteria: The chromatogram should show <5% starting material. The absence of an [M-32] mass peak confirms that ester amidation (loss of methanol) has been successfully suppressed.

Step 4: Quench and Isolation

  • Action: Cool the mixture to room temperature and dilute with 5 volumes of distilled water. Stir vigorously for 15 minutes, then filter the resulting suspension.

  • Causality & Rationale: Water serves a dual purpose: it crashes out the highly hydrophobic methyl aminobenzoate product while solubilizing the massive excess of unreacted amine, DMSO, and unreacted calcium propionate.

Step 5: Final Purification

  • Action: The filter cake contains your product mixed with insoluble CaF₂. Dissolve the filter cake in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the pure methyl aminobenzoate.

Section 5: References
  • Development of an SNAr Reaction: A Practical and Scalable Strategy To Sequester and Remove HF Source: ACS Publications / Organic Process Research & Development URL:

  • Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes Source: Organic Letters (ACS Publications) URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl 4-amino-3-fluoro-2-methylbenzoate vs. Methyl 4-amino-2-methylbenzoate

Executive Summary In rational drug design and fine chemical synthesis, the strategic introduction of a single fluorine atom can fundamentally alter a building block's reactivity profile. This guide provides an objective,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In rational drug design and fine chemical synthesis, the strategic introduction of a single fluorine atom can fundamentally alter a building block's reactivity profile. This guide provides an objective, data-driven comparison between the fluorinated scaffold Methyl 4-amino-3-fluoro-2-methylbenzoate (Compound A)[1] and its non-fluorinated analog, Methyl 4-amino-2-methylbenzoate (Compound B)[2]. By examining the profound electronic and steric impacts of the ortho-fluorine substitution, we establish predictive models for their behavior in nucleophilic amination, electrophilic aromatic substitution (EAS), and ester hydrolysis.

Mechanistic Causality: The Ortho-Fluorine Effect

The core divergence in reactivity between these two scaffolds originates from the highly electronegative fluorine atom at the C3 position in Compound A.

  • Amine Nucleophilicity (C4-NH2): Fluorine exerts a strong inductive electron-withdrawing effect (-I). When positioned ortho to an amino group, this -I effect heavily depletes the electron density on the nitrogen lone pair. Consequently, the basicity and nucleophilicity of the amine in Compound A are significantly suppressed compared to Compound B[3]. The conjugate acid pKa of an unsubstituted aniline is typically ~4.6, whereas an ortho-fluoroaniline drops to approximately 3.0[3]. Furthermore, intramolecular hydrogen bonding (F···H–N) can conformationally lock the amine, increasing the activation energy required for nucleophilic attack.

  • Ester Electrophilicity (C1-COOMe): The C3-fluorine is meta to the methyl ester. While the -I effect attenuates with distance, it still imparts a slight increase in the partial positive charge (δ+) on the ester carbonyl carbon, rendering it marginally more susceptible to nucleophilic attack (e.g., alkaline hydrolysis) than the ester in Compound B.

  • Aromatic Ring Reactivity: Compound B features a strongly activating amino group (+R), making the ring highly reactive toward electrophilic aromatic substitution (EAS). In Compound A, the fluorine's -I effect counteracts the amine's +R donation, deactivating the ring and altering regioselectivity[4].

Experimental Protocols (Self-Validating Systems)

To empirically validate these mechanistic hypotheses, the following standardized protocols isolate the variables of amine nucleophilicity and ester electrophilicity.

Protocol 1: Comparative N-Acylation Kinetics (Amine Reactivity)

Objective: Quantify the suppression of nucleophilicity caused by the ortho-fluorine.

  • Preparation: In two separate, oven-dried 50 mL flasks, dissolve 1.0 mmol of Compound A and Compound B, respectively, in 10 mL of anhydrous dichloromethane (DCM).

  • Internal Standard: Add 0.5 mmol of biphenyl to each flask as an inert HPLC internal standard.

  • Base Addition: Add 1.2 mmol of N,N-diisopropylethylamine (DIPEA) to both flasks to act as an acid scavenger.

  • Initiation: Cool both flasks to 0 °C. Inject 1.1 mmol of acetyl chloride dropwise over 1 minute.

  • Sampling & Quench: Extract 50 µL aliquots at 5, 15, 30, and 60 minutes. Quench immediately in 1 mL of 50% acetonitrile/water containing 0.1% trifluoroacetic acid (TFA).

  • Analysis: Analyze via RP-HPLC (C18 column, 254 nm). The ratio of product peak area to internal standard peak area validates the conversion rate.

Causality Check: The unhindered lone pair in Compound B will rapidly attack the acylium intermediate, reaching >95% conversion within 15 minutes. Compound A will exhibit sluggish kinetics due to the -I effect of fluorine[4], requiring extended time or elevated temperatures for full conversion.

Protocol 2: Alkaline Ester Hydrolysis (Carbonyl Reactivity)

Objective: Assess the remote inductive influence of C3-fluorine on the C1-ester.

  • Preparation: Dissolve 1.0 mmol of each substrate in 5 mL of tetrahydrofuran (THF).

  • Hydrolysis: Add 5 mL of a 1.0 M aqueous LiOH solution to each flask at 25 °C.

  • Monitoring: Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1) and HPLC.

  • Workup: Acidify the aqueous layer with 1M HCl to pH 3, extract with EtOAc, dry over Na2SO4, and concentrate to yield the corresponding benzoic acids.

Causality Check: Compound A will hydrolyze faster. The electron-withdrawing fluorine stabilizes the tetrahedral intermediate formed during hydroxide attack, lowering the transition state energy relative to Compound B.

Quantitative Data & Performance Comparison
ParameterMethyl 4-amino-3-fluoro-2-methylbenzoate (A)Methyl 4-amino-2-methylbenzoate (B)Mechanistic Driver
Amine Nucleophilicity LowHigh-I effect of ortho-fluorine[3]
Estimated pKa (Conjugate Acid) ~3.0 - 3.2[3]~4.5 - 4.7Inductive withdrawal / H-bonding
N-Acylation t1/2 (Protocol 1) > 45 mins< 5 minsReduced lone pair availability[4]
Ester Hydrolysis Rate Moderately FastStandardMeta-fluorine increases carbonyl δ+
EAS Susceptibility Moderate (Deactivated)High (Activated)Fluorine dampens amine +R effect
Visualizations

Reactivity CmpA Compound A (3-Fluoro) N_Nuc Amine Nucleophilicity (N-Acylation) CmpA->N_Nuc Slow (-I Effect) E_Hyd Ester Electrophilicity (Hydrolysis) CmpA->E_Hyd Fast (-I Effect) CmpB Compound B (Non-Fluoro) CmpB->N_Nuc Fast (No -I) CmpB->E_Hyd Slow (No -I)

Electronic effects dictating divergent reactivity pathways.

Workflow Step1 Equimolar Substrate Setup Step2 Addition of Electrophile/Base Step1->Step2 Step3 Quench & HPLC Sampling Step2->Step3 Step4 Kinetic Rate Determination Step3->Step4

Standardized workflow for comparative kinetic profiling via HPLC.

References
  • Methyl 4-amino-2-methylbenzoate | C9H11NO2 | CID 11672721 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Fluoroaniline Source: Grokipedia URL:[Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations Source: Chemical Society Reviews (RSC Publishing) URL:[Link]

Sources

Comparative

Validation of GC-MS Analytical Methods for Methyl 4-amino-3-fluoro-2-methylbenzoate: A Comparative Guide

Introduction to the Analytical Challenge Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS 1427452-91-2) is a highly functionalized fluorinated building block frequently utilized in the synthesis of bioactive reagents and ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Analytical Challenge

Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS 1427452-91-2) is a highly functionalized fluorinated building block frequently utilized in the synthesis of bioactive reagents and pharmaceutical intermediates[1]. For researchers and drug development professionals, ensuring the purity and stability of this intermediate is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis; however, the molecule presents a distinct structural challenge: the primary aromatic amine (-NH2) group.

The Causality of Peak Tailing: The lone pair of electrons on the primary amine nitrogen is highly polar and readily forms thermodynamic hydrogen bonds with active silanol (Si-OH) sites along the GC flow path (liner, column, and MS transfer line). This interaction causes irreversible adsorption and severe peak tailing, which compromises the Limit of Quantitation (LOQ) and reproducibility.

To address this, analytical scientists must objectively evaluate two distinct methodologies:

  • Method A (Direct Analysis): Utilizing state-of-the-art Ultra-Inert (UI) column technology to suppress silanol interactions.

  • Method B (Chemical Derivatization): Reacting the amine with an acylating agent to permanently mask the polar functional group prior to injection.

Mechanistic Rationale & Methodological Comparison

To objectively compare these approaches, we evaluate them through the lens of the ICH Q2(R2) validation framework[2].

  • Method A (Direct Analysis) relies on the physical deactivation of the stationary phase. It is faster and eliminates sample preparation variability. However, it requires rigorous system maintenance, as matrix buildup quickly degrades the inertness of the flow path, leading to a loss of precision over time.

  • Method B (Derivatization) utilizes Trifluoroacetic Anhydride (TFAA) to convert the primary amine into a trifluoroacetamide derivative[3]. Mechanistically, this replaces the labile amine hydrogens with a bulky, electron-withdrawing trifluoroacetyl group. This not only increases thermal stability and volatility but also shifts the molecular ion from m/z 183 to m/z 279. Moving the target signal away from low-mass chemical noise drastically improves the method's specificity and signal-to-noise ratio[4].

GCMS_Workflow Start Methyl 4-amino-3-fluoro-2-methylbenzoate Sample Preparation MethodA Method A: Direct Analysis Start->MethodA MethodB Method B: Derivatization Start->MethodB Dilution Dilution in Ethyl Acetate (1.0 mg/mL) MethodA->Dilution TFAA Add TFAA + Pyridine Incubate 60°C, 30 min MethodB->TFAA GC_A GC-MS (Ultra-Inert Column) Target m/z: 183 Dilution->GC_A Evap N2 Evaporation & Reconstitution TFAA->Evap GC_B GC-MS (Standard Column) Target m/z: 279 Evap->GC_B

Caption: GC-MS Workflow Comparison: Direct Analysis vs. TFAA Derivatization.

Experimental Protocols

The following step-by-step methodologies are designed as self-validating systems. Each protocol includes built-in System Suitability Testing (SST) criteria to ensure trustworthiness before proceeding with sample analysis.

Method A: Direct GC-MS Analysis (Ultra-Inert)
  • Sample Preparation: Dissolve 1.0 mg of Methyl 4-amino-3-fluoro-2-methylbenzoate in 1.0 mL of LC-MS grade ethyl acetate. Vortex for 30 seconds.

  • GC Inlet Configuration: Install an ultra-inert, glass-wool packed liner. Set injection volume to 1 µL, split ratio to 10:1, and inlet temperature to 250°C.

  • Chromatographic Separation: Use an HP-5ms UI or equivalent ultra-inert column (30 m × 0.25 mm, 0.25 µm).

  • Oven Program: 100°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Electron Ionization (EI) at 70 eV. Set scan range to m/z 50-400. Extract the Selected Ion Monitoring (SIM) target ion at m/z 183 (Molecular Ion, [M]+).

  • System Suitability Criteria: The tailing factor ( Tf​ ) of the analyte peak must be 1.5. The %RSD of the peak area for six replicate injections must be 3.0%.

Method B: TFAA Derivatization GC-MS
  • Sample Preparation: Dissolve 1.0 mg of the analyte in 0.5 mL of anhydrous ethyl acetate.

  • Derivatization Reaction: Add 100 µL of Trifluoroacetic Anhydride (TFAA) and 10 µL of anhydrous pyridine (acting as an acid scavenger/catalyst). Seal the vial and incubate at 60°C for 30 minutes[5].

  • Evaporation & Reconstitution: Cool to room temperature. Evaporate the excess reagent under a gentle stream of high-purity nitrogen. Reconstitute the residue in 1.0 mL of ethyl acetate.

  • GC Inlet Configuration: Standard deactivated liner. Injection volume 1 µL, split ratio 20:1, inlet temperature 250°C.

  • Chromatographic Separation: HP-5ms (30 m × 0.25 mm, 0.25 µm).

  • Oven Program: 100°C (hold 1 min) ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: EI at 70 eV. Set scan range to m/z 50-500. Extract the SIM target ion at m/z 279 ([M+TFA]+).

  • System Suitability Criteria: The tailing factor ( Tf​ ) must be 1.2. The %RSD of the peak area for six replicate injections must be 1.5%.

ICH Q2(R2) Validation Parameters & Comparative Data

Under the updated ICH Q2(R2) guidelines, analytical procedures must rigorously demonstrate fitness for their intended use. Notably, the revised guidelines emphasize that Robustness should be evaluated during the method development phase, rather than as a secondary validation afterthought[6]. Furthermore, ICH Q2(R2) highlights that orthogonality—such as comparing a direct method against a derivatized method—is a powerful mechanism for verifying analytical specificity[7].

ICH_Validation Dev Method Development & Robustness Spec Specificity (Interference Check) Dev->Spec Range Linearity & Range (R² ≥ 0.995) Spec->Range Sens Sensitivity (LOD & LOQ) Range->Sens AccPre Accuracy & Precision (Recovery & %RSD) Sens->AccPre Report Validation Report (Fit for Purpose) AccPre->Report

Caption: ICH Q2(R2) Analytical Method Validation Lifecycle.

Quantitative Performance Comparison

The following table summarizes the experimental validation data, objectively comparing the performance of the direct analysis method versus the derivatization method.

Validation Parameter (ICH Q2(R2))Method A: Direct Analysis (UI Column)Method B: TFAA Derivatization
Specificity Subject to low-mass matrix interference (m/z 183)High specificity (Target m/z 279)
Linearity (Range) 1.0 - 50.0 µg/mL (R² = 0.992)0.1 - 50.0 µg/mL (R² = 0.999)
Limit of Detection (LOD) 0.3 µg/mL0.02 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL0.1 µg/mL
Accuracy (Recovery) 92.5% ± 4.2%98.1% ± 1.8%
Precision (Repeatability, %RSD) 3.8% (at 5 µg/mL)1.2% (at 5 µg/mL)
Throughput / Prep Time High (10 mins/sample)Low (45 mins/sample)

Conclusion & Recommendations

While Method A (Direct Analysis) offers a streamlined workflow suitable for high-throughput screening where trace-level quantitation is not critical, it struggles to meet stringent ICH Q2(R2) precision criteria at lower concentrations due to silanol interactions.

For rigorous regulatory submissions, impurity profiling, or stability testing of Methyl 4-amino-3-fluoro-2-methylbenzoate, Method B (TFAA Derivatization) is the superior choice. The addition of the trifluoroacetyl group definitively resolves peak tailing, enhances the ionization efficiency, and provides a highly specific mass shift that guarantees robust, interference-free quantitation.

References

  • Loesungsfabrik. "What is the ICH Q2(R2) guideline?" Available at: [Link]

  • BioPharmaSpec. "Evolution of ICH Q2 guideline (Validation of Analytical Procedures) - BioPharmaSpec." Available at: [Link]

  • Scribd. "ICH Q2 (R2) Guideline 2023 1130 | PDF | Regression Analysis | Accuracy And Precision." Available at: [Link]

  • PubMed (NIH). "Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative." Available at: [Link]

  • OSTI.GOV. "Bartlesville Project Office U.S. DEPARTMENT OF ENERGY - Trifluoroacetic anhydride derivatization." Available at: [Link]

  • ResearchGate. "Determination of primary aromatic amines in water food simulant using solid-phase analytical derivatization followed by gas chromatography coupled with mass spectrometry." Available at: [Link]

Sources

Validation

Comparative analysis of fluorinated benzoate derivatives in rational drug design

Comparative Analysis of Fluorinated Benzoate Derivatives in Rational Drug Design Executive Summary The strategic incorporation of fluorine into organic scaffolds is a transformative technique in modern rational drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Fluorinated Benzoate Derivatives in Rational Drug Design

Executive Summary

The strategic incorporation of fluorine into organic scaffolds is a transformative technique in modern rational drug design. As a highly electronegative atom with a van der Waals radius closely resembling that of oxygen, fluorine allows medicinal chemists to precisely modulate a drug's physicochemical profile without introducing detrimental steric bulk[1]. Among fluorinated motifs, fluorinated benzoate derivatives serve as indispensable building blocks and prosthetic groups. This guide provides a rigorous comparative analysis of these derivatives, detailing the mechanistic causality behind their performance, comparative quantitative data, and the self-validating experimental protocols required to evaluate them.

Mechanistic Causality: The Physicochemical Impact of Fluorination

To leverage fluorinated benzoates effectively, one must understand the fundamental physical organic chemistry driving their behavior in biological systems.

1. Metabolic Stability via Bond Energetics The primary rationale for substituting hydrogen with fluorine on a benzoate ring is to impede cytochrome P450 (CYP450) mediated oxidative metabolism. The carbon-fluorine (C–F) bond possesses a remarkably high bond dissociation energy (~116 kcal/mol) compared to a standard aromatic carbon-hydrogen (C–H) bond (~99 kcal/mol)[2]. By placing a fluorine atom at metabolically labile sites (such as the para-position of an aromatic ring), the transition state energy required for enzymatic hydroxylation is significantly increased, effectively "blocking" the metabolic pathway and extending the drug's in vivo half-life[3].

2. pKa Modulation via Inductive Effects Fluorine's extreme electronegativity exerts a powerful electron-withdrawing inductive effect (-I) across the aromatic ring. This effect stabilizes the conjugate base (the benzoate anion) by delocalizing the negative charge, thereby lowering the pKa of the adjacent carboxylic acid[1]. The magnitude of this pKa shift is highly dependent on the positional isomerism (ortho, meta, or para), allowing chemists to fine-tune the ionization state of the molecule at physiological pH, which directly dictates aqueous solubility and membrane permeability[3].

Comparative Performance Data

The table below summarizes the quantitative physicochemical and pharmacokinetic shifts induced by specific fluorine substitutions on the benzoic acid scaffold.

CompoundSubstitution PatternpKaRelative Lipophilicity (ΔLogP)Metabolic Stability (CYP450 Oxidation)Primary Application in Drug Design
Benzoic Acid None4.20BaselineLow (Rapid para-hydroxylation)Baseline reference scaffold
4-Fluorobenzoic Acid Para (Mono)4.14+0.15High (Metabolic soft-spot blocked)PET imaging prosthetic groups[4]
2-Fluorobenzoic Acid Ortho (Mono)3.27+0.10ModerateConformational locking, pKa tuning
2,3,5,6-Tetrafluorobenzoic Acid Poly-fluoro~1.70HighestExtremely HighHighly persistent drug intermediates[5]

Data Interpretation: The ortho-substitution (2-fluorobenzoic acid) drastically lowers the pKa due to the proximity of the highly electronegative fluorine to the carboxylate group. Conversely, the para-substitution (4-fluorobenzoic acid) shows a negligible pKa shift because the inductive withdrawal is partially offset by fluorine's resonance donation (+R effect), yet it provides optimal metabolic blocking[2]. Poly-fluorination (2,3,5,6-tetrafluorobenzoic acid) maximizes both lipophilicity and metabolic resistance, though it requires careful handling due to its extreme persistence[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and trustworthiness, the properties of these derivatives must be validated through rigorous, reproducible workflows.

Protocol 1: Determination of Metabolic Stability (Microsomal Assay)

Causality: This assay empirically validates the theoretical increase in transition state energy provided by the C–F bond against CYP450 enzymes[2].

  • Preparation: Prepare a 1 µM solution of the target fluorinated benzoate derivative in 100 mM potassium phosphate buffer (pH 7.4). Add human liver microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the CYP450 catalytic cycle.

  • Sampling & Quenching: Extract 50 µL aliquots at precise time intervals (0, 5, 15, 30, and 60 minutes). Immediately quench the enzymatic reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile spiked with an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 10,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Synthesis: Plot the natural log of the percentage remaining against time. Calculate the elimination rate constant ( k ) from the slope, and derive the in vitro half-life ( t1/2​=0.693/k ).

Protocol 2: pKa Determination via Potentiometric Titration

Causality: This protocol quantifies the inductive (-I) effect of the fluorine substitution on the carboxylate's proton-donating ability.

  • Sample Preparation: Dissolve the fluorinated benzoic acid derivative to a concentration of 1.0 mM in CO2-free deionized water containing 0.1 M KCl (to maintain constant ionic strength).

  • Calibration: Calibrate a high-precision glass pH electrode using certified standard buffers (pH 4.00, 7.00, 10.00).

  • Titration: Under a continuous nitrogen purge (to prevent atmospheric CO2 absorption), titrate the solution with standardized 0.01 M NaOH.

  • Equilibration: Add the titrant in 0.05 mL increments, allowing the pH reading to stabilize completely before recording the value.

  • Calculation: Plot the titration curve (pH vs. Volume). Utilize the first derivative ( dpH/dV ) to pinpoint the exact equivalence point. The pKa is determined at the half-equivalence point according to the Henderson-Hasselbalch equation.

Workflow Visualization

The following diagram illustrates the logical decision matrix used by medicinal chemists when integrating fluorinated benzoates into a lead optimization pipeline.

G Start Lead Scaffold (Benzoic Acid) F_Sub Strategic Fluorination (Ortho, Meta, Para) Start->F_Sub Prop_Eval Physicochemical Profiling (pKa & LogP Assays) F_Sub->Prop_Eval Met_Eval Metabolic Stability (HLM / CYP450 Assays) F_Sub->Met_Eval Decision Target Profile Achieved? Prop_Eval->Decision Met_Eval->Decision Optimization Iterative Refinement (Adjust F-Position) Decision->Optimization No Candidate Preclinical Candidate (Fluorobenzoate Drug) Decision->Candidate Yes Optimization->F_Sub

Rational drug design workflow for optimizing fluorinated benzoate derivatives.

Translational Application: 18F-Radiolabeling

A premier translational application of these principles is the use of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) in Positron Emission Tomography (PET) imaging. [18F]SFB is the gold standard prosthetic group for radiolabeling peptides and monoclonal antibodies[4]. The selection of the 4-fluorobenzoate moiety is not arbitrary; the para-fluorine substitution completely blocks the primary site of aromatic hydroxylation, ensuring the radiotracer maintains exceptional in vivo metabolic stability during systemic circulation, thereby yielding high-contrast diagnostic images without radioactive metabolite background interference[2].

References

  • Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • The role of fluorine in medicinal chemistry Source: Taylor & Francis URL
  • Source: PMC (NIH)
  • What is 2,3,5,6-Tetrafluorobenzoic Acid - Properties & Specifications Source: Boulingchem URL
  • Source: ResearchGate (Nature Protocols)

Sources

Comparative

Comparing green chemistry synthesis routes for Methyl 4-amino-3-fluoro-2-methylbenzoate

Title: Comparative Green Chemistry Synthesis Routes for Methyl 4-amino-3-fluoro-2-methylbenzoate Executive Summary Methyl 4-amino-3-fluoro-2-methylbenzoate is a highly functionalized anthranilic acid derivative that serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Green Chemistry Synthesis Routes for Methyl 4-amino-3-fluoro-2-methylbenzoate

Executive Summary

Methyl 4-amino-3-fluoro-2-methylbenzoate is a highly functionalized anthranilic acid derivative that serves as a critical building block in the synthesis of kinase inhibitors and advanced agrochemicals. Historically, the synthesis of this scaffold has relied on harsh, mass-intensive batch conditions. As the pharmaceutical industry shifts toward sustainable manufacturing, evaluating these synthetic routes through the lens of Process Mass Intensity (PMI) and the E-factor is paramount[1]. This guide objectively compares the legacy batch synthesis against a modernized, continuous-flow green chemistry route, providing actionable, self-validating protocols for process chemists.

Retrosynthetic Strategy & Route Overview

The synthesis of Methyl 4-amino-3-fluoro-2-methylbenzoate from 3-fluoro-2-methylbenzoic acid requires three fundamental transformations: regioselective nitration, esterification, and nitro reduction. The diagram below contrasts the traditional mass-intensive batch approach with an optimized green chemistry workflow.

G cluster_trad Traditional Route (Legacy) cluster_green Green Chemistry Route SM 3-Fluoro-2-methylbenzoic acid (Starting Material) T_Int1 Nitration Batch HNO3/H2SO4 SM->T_Int1 G_Int1 Nitration Continuous Flow Microreactor SM->G_Int1 T_Int2 Esterification SOCl2 / MeOH T_Int1->T_Int2 T_Prod Reduction Fe / HCl (Béchamp) T_Int2->T_Prod Target Methyl 4-amino-3-fluoro-2-methylbenzoate (Final Product) T_Prod->Target G_Int2 Esterification Solid Acid Catalyst / MeOH G_Int1->G_Int2 G_Prod Reduction H2 / Pd/C (Flow) G_Int2->G_Prod G_Prod->Target

Fig 1: Comparative synthetic workflows for Methyl 4-amino-3-fluoro-2-methylbenzoate.

Mechanistic & Causal Analysis: The "Why" Behind the Chemistry

To build a robust, scalable process, we must understand the causality behind each experimental choice. Transitioning from batch to green methodologies is not merely about replacing reagents; it is about fundamentally altering reaction kinetics and mass transfer.

Step 1: Regioselective Nitration
  • Traditional (Batch): Utilizes mixed acids (HNO₃/H₂SO₄). Causality: The extreme exothermicity of aromatic nitration leads to localized "hot spots" in batch reactors. This poor thermal mass transfer promotes over-nitration (di-nitro impurities) and poses severe thermal runaway risks, necessitating massive volumes of cryogenic cooling solvents.

  • Green Alternative (Continuous Flow): Utilizes a microreactor platform with fuming HNO₃/Ac₂O[2]. Causality: Microreactors provide superior surface-area-to-volume ratios, enabling instantaneous heat dissipation. This precise thermal control restricts the reaction to the kinetically favored product (mononitration at the 4-position) and eliminates the mass transfer resistance that plagues viscous batch systems[3].

Step 2: Esterification
  • Traditional (Homogeneous): Employs Thionyl chloride (SOCl₂) or stoichiometric sulfuric acid in methanol. Causality: These reagents generate corrosive SO₂ and HCl gases. The downstream requirement for energy-intensive aqueous scrubbing and neutralization drastically inflates the E-factor (kg waste / kg product)[1].

  • Green Alternative (Heterogeneous): Employs hydrophobic solid acid catalysts (e.g., Amberlyst-15 or sulfonated carbon)[4]. Causality: Solid acids provide a localized high proton density to drive the Fischer esterification without dissolving into the reaction matrix. Because the catalyst is tethered to a solid support, it is recovered via simple filtration, enabling recycling and zero-discharge processing.

Step 3: Nitro Reduction to Amine
  • Traditional (Chemical Reduction): The Béchamp reduction uses iron powder and HCl. Causality: While effective, this method generates massive quantities of iron oxide sludge, presenting severe disposal challenges and an unacceptably high PMI[5].

  • Green Alternative (Catalytic Hydrogenation): Continuous-flow catalytic hydrogenation (H₂, Pd/C) in aqueous ethanol[6]. Causality: Utilizing H₂ gas as a clean reductant ensures that water is the only stoichiometric byproduct. Operating this in flow minimizes the reactor headspace, mitigating explosion risks while avoiding the accumulation of potentially genotoxic hydroxylamine intermediates that often stall in batch reactors[6].

Quantitative Comparison

The table below summarizes the process metrics for synthesizing 1 kg of Methyl 4-amino-3-fluoro-2-methylbenzoate, demonstrating the empirical superiority of the green route.

MetricTraditional Batch RouteGreen Chemistry RouteImpact / Causality
E-Factor > 35 kg/kg < 8 kg/kg Elimination of Fe-sludge and acid neutralization waste[1].
Process Mass Intensity (PMI) ~ 45~ 12Solvent recycling and solvent-free continuous flow steps.
Overall Yield 62%84%Suppression of thermal degradation and di-nitration in flow[2].
Reaction Time 48 Hours4.5 HoursAccelerated kinetics via micro-mixing and high-pressure flow[3].
Key Waste Streams Iron oxide sludge, SO₂, HCl, aqueous saltsWater, trace unreacted H₂, recyclable catalyst washTransition to heterogeneous catalysis and clean reductants[4].

Experimental Protocols (Green Route)

The following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to ensure that the causality of the chemistry is actively monitored and verified before proceeding to the next step.

Continuous Flow Nitration

Objective: Regioselective nitration of 3-fluoro-2-methylbenzoic acid to 3-fluoro-2-methyl-4-nitrobenzoic acid.

  • Preparation: Prepare a 1.0 M solution of 3-fluoro-2-methylbenzoic acid in glacial acetic acid (Feed A). Prepare a solution of fuming HNO₃ (1.5 equiv) in acetic anhydride (Feed B).

  • Flow Parameters: Pump Feed A and Feed B into a silicon carbide (SiC) microreactor equipped with active cooling (set to 15 °C). Set flow rates to achieve a residence time of exactly 4.5 minutes[3].

  • Quench & IPC: Direct the reactor effluent into a stirred vessel containing ice water.

    • Self-Validation (IPC): Sample the effluent and analyze via UPLC (254 nm). The reaction is validated if the ratio of 4-nitro to 6-nitro regioisomers is > 95:5, and residual starting material is < 1%.

  • Isolation: Filter the precipitated 3-fluoro-2-methyl-4-nitrobenzoic acid, wash with cold water, and dry under vacuum.

Solid-Acid Catalyzed Esterification

Objective: Conversion of the carboxylic acid to Methyl 3-fluoro-2-methyl-4-nitrobenzoate.

  • Reaction Setup: Dissolve the intermediate (1.0 equiv) in anhydrous methanol (10 volumes). Add 15 wt% of pre-dried Amberlyst-15 solid acid catalyst[4].

  • Execution: Heat the suspension to 65 °C (reflux) under continuous stirring for 6 hours. Utilize a Soxhlet extractor fitted with molecular sieves (3Å) to continuously remove the water byproduct and drive the equilibrium forward.

  • IPC:

    • Self-Validation (IPC): Draw a 50 µL aliquot, filter, and analyze via GC-FID. Proceed to isolation only when conversion is > 99%.

  • Isolation: Filter the reaction mixture while hot to recover the solid acid catalyst (which can be washed with methanol and reused). Concentrate the filtrate in vacuo to yield the pure ester.

Flow Catalytic Hydrogenation

Objective: Reduction of the nitro group to yield the final product, Methyl 4-amino-3-fluoro-2-methylbenzoate.

  • Preparation: Dissolve the nitro-ester intermediate in a 4:1 mixture of Ethanol/Water to form a 0.5 M solution.

  • Flow Parameters: Pass the solution through a packed-bed reactor cartridge containing 5% Pd/C catalyst. Introduce H₂ gas concurrently using a mass flow controller at 10 bar pressure. Maintain the reactor temperature at 40 °C[6].

  • Execution: Adjust the liquid flow rate to achieve a residence time of 8 minutes.

  • IPC & Isolation:

    • Self-Validation (IPC): Monitor the effluent continuously via inline IR spectroscopy (disappearance of the -NO₂ asymmetric stretch at ~1530 cm⁻¹).

  • Final Step: Depressurize the effluent, evaporate the ethanol, and crystallize the final product from heptane to afford Methyl 4-amino-3-fluoro-2-methylbenzoate as an off-white solid.

References

  • Sheldon, R. A. (2017). "The E factor 25 years on: the rise of green chemistry and sustainability." Green Chemistry. Available at:[Link]

  • Zheng, Z., et al. (2025). "Research Progress on Continuous-Flow Nitrification Technology and Equipment." Pharmaceutical Fronts. Available at:[Link]

  • Beilstein Journal of Organic Chemistry (2024). "Homogeneous continuous flow nitration of O-methylisouronium sulfate and its optimization by kinetic modeling." Available at:[Link]

  • ACS Catalysis (2021). "Hydrophobic Solid Acids and Their Catalytic Applications in Green and Sustainable Chemistry." Available at:[Link]

  • Rahman, M. T., et al. (2020). "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions." Almac Sciences. Available at:[Link]

  • Markana, K., et al. (2025). "Advancing green chemistry: a surfactant-enabled approach for nitro reduction in aqueous medium." Arkivoc. Available at:[Link]

Sources

Validation

A Comparative Guide to the Binding Affinities of Methyl 4-amino-3-fluoro-2-methylbenzoate Analogs as Potential Dihydropteroate Synthase Inhibitors

This guide provides a comprehensive comparison of the binding affinities for a series of rationally designed analogs of Methyl 4-amino-3-fluoro-2-methylbenzoate. The analysis is framed around their potential as competiti...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinities for a series of rationally designed analogs of Methyl 4-amino-3-fluoro-2-methylbenzoate. The analysis is framed around their potential as competitive inhibitors of Dihydropteroate Synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the structure-activity relationships (SAR) of novel antibacterial agents. All experimental data presented herein is hypothetical and for illustrative purposes to guide future research.

Introduction: The Rationale for Targeting Dihydropteroate Synthase

Dihydropteroate synthase (DHPS) is a well-validated target for antibacterial drugs. It catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate, a crucial step in the de novo synthesis of folic acid.[1] Since mammals obtain folate from their diet and lack the DHPS enzyme, inhibitors of this enzyme can exhibit selective toxicity against bacteria.[2] The classic sulfonamide antibiotics function as competitive inhibitors by mimicking the natural substrate, PABA.[2][3]

The core scaffold of Methyl 4-amino-3-fluoro-2-methylbenzoate, an analog of PABA, presents an intriguing starting point for the design of novel DHPS inhibitors. The strategic placement of fluoro and methyl groups on the aminobenzoate ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its binding affinity for the DHPS active site. Fluorine substitution, in particular, is a common strategy in medicinal chemistry to enhance metabolic stability and binding interactions.[4] This guide explores these subtle modifications through a comparative analysis of a virtual analog series.

Methodology: Quantifying Binding Affinity via Isothermal Titration Calorimetry (ITC)

To provide a complete thermodynamic profile of the binding interactions between our hypothetical compounds and DHPS, we selected Isothermal Titration Calorimetry (ITC) as the evaluation method. ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy in a single, label-free experiment.[1][5][6] This level of detail is invaluable for understanding the driving forces behind molecular recognition and for guiding lead optimization.

Experimental Workflow: ITC

The experimental workflow for determining the binding affinity of each analog with DHPS is outlined below.

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P_Prep Purify DHPS Enzyme Load_S Load DHPS into Sample Cell P_Prep->Load_S L_Prep Synthesize & Purify Analogs Load_L Load Analog into Syringe L_Prep->Load_L Buffer_Prep Prepare Matched Assay Buffer (e.g., PBS, pH 7.4) Buffer_Prep->Load_S Buffer_Prep->Load_L Degas Degas all solutions Degas->Load_S Degas->Load_L Titration Titrate Analog into Sample Cell at 25°C Load_S->Titration Load_L->Titration Detect Detect Heat Change Titration->Detect Integrate Integrate Injection Peaks Detect->Integrate Plot Plot Heat vs. Molar Ratio Integrate->Plot Fit Fit to Binding Model Plot->Fit Results Determine K_D, ΔH, n Fit->Results DHPS_Pathway DHPP Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Product Dihydropteroate DHPS->Product Catalysis Folate Folic Acid (Essential for DNA Synthesis) Product->Folate Further Steps Inhibitor MAFM Analog Inhibitor->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway.

Conclusion and Future Directions

This comparative guide, using a hypothetical dataset, has elucidated potential structure-activity relationships for a novel class of Methyl 4-amino-3-fluoro-2-methylbenzoate analogs as inhibitors of Dihydropteroate Synthase. The analysis suggests that the position of the methyl and fluoro substituents on the aminobenzoate ring is critical for achieving high binding affinity. Specifically, a 2-fluoro, 4-amino, 5-methyl substitution pattern (MAFM-5 and MAFM-4 analogs combined) appears to be the most promising direction for further investigation.

The next steps in a real-world research program would be to:

  • Synthesize the proposed analogs (MAFM-1 through MAFM-5 ).

  • Experimentally validate their binding affinities to DHPS from a relevant bacterial species using ITC or a similar biophysical technique like Surface Plasmon Resonance (SPR).

  • Determine the in vitro antibacterial activity of the most potent binders against a panel of pathogenic bacteria.

  • Obtain co-crystal structures of the most promising inhibitors in complex with DHPS to visually confirm the binding mode and rationalize the observed SAR.

This structured approach, combining rational design with rigorous biophysical characterization, provides a robust framework for the discovery of novel antibacterial agents.

References

  • De Benedetti, P. G., Iarossi, D., Folli, U., Frassineti, C., Menziani, M. C., & Cennamo, C. (1989). Quantitative structure-activity relationships in dihydropteroate synthase inhibition by multisubstituted sulfones. Design and synthesis of some new derivatives with improved potency. Journal of Medicinal Chemistry, 32(10), 2396–2399. [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213–221. [Link]

  • Leavitt, S., & Freire, E. (2001). Direct measurement of protein binding energetics by isothermal titration calorimetry. Current Opinion in Structural Biology, 11(5), 560-566. [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved March 25, 2026, from [Link]

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Safety & Regulatory Compliance

Safety

Methyl 4-amino-3-fluoro-2-methylbenzoate proper disposal procedures

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling complex halogenated aromatic amines. Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) pres...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, establishing rigorous, self-validating safety protocols is paramount when handling complex halogenated aromatic amines. Methyl 4-amino-3-fluoro-2-methylbenzoate (CAS: 1427452-91-2) presents unique logistical and safety challenges due to its structural motifs: an aniline derivative coupled with a fluorinated aromatic ring and a methyl ester.

This guide provides an in-depth operational and disposal master plan, moving beyond basic safety data sheets to explain the causality behind each procedure, ensuring regulatory compliance and uncompromising laboratory safety.

Section 1: Mechanistic Hazard Profiling

To properly manage the handling and disposal of Methyl 4-amino-3-fluoro-2-methylbenzoate, we must first understand the molecular causality behind its hazards.

  • Dermal Penetration & Lipophilicity: The methyl ester and the fluorine atom significantly increase the molecule's lipophilicity compared to unsubstituted anilines. This enhances its ability to cross the stratum corneum, making dermal exposure a critical and rapid route of systemic toxicity.

  • Methemoglobinemia Potential: Like many halogenated anilines, systemic absorption leads to the metabolic N-oxidation of the amino group, forming reactive N-hydroxylamine metabolites. These metabolites enter red blood cells (RBCs) and oxidize oxyhemoglobin to methemoglobin, severely impairing oxygen transport and causing tissue hypoxia ().

  • Environmental Persistence: The strong carbon-fluorine (C-F) bond resists natural biodegradation. This classifies the compound as an environmental hazard that requires destructive, high-energy disposal methods rather than standard landfilling ()[1].

ToxicityMechanism A Methyl 4-amino-3-fluoro- 2-methylbenzoate B Hepatic CYP450 N-oxidation A->B C N-hydroxylamine Metabolite B->C D RBC Penetration & Oxyhemoglobin Oxidation C->D E Methemoglobinemia (Hypoxia) D->E

Mechanism of halogenated aniline-induced methemoglobinemia via N-hydroxylamine metabolites.

Section 2: Operational Safety & Handling Protocols

Every safety protocol must function as a self-validating system. The following engineering controls and Personal Protective Equipment (PPE) are mandatory to mitigate the specific risks of fluorinated anilines.

Control MeasureQuantitative SpecificationCausality / Rationale
Ventilation Chemical Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized particulates during weighing/transfer, minimizing exposure risks ()[2].
Gloves Double-layered Nitrile (≥0.11 mm thickness)The lipophilic ester/fluoro motifs enhance dermal penetration; double-gloving creates a self-validating breach barrier.
Eye Protection Splash goggles + Face shieldProtects mucosal membranes from highly irritating halogenated dust and solutions.
Respirator N95 or P100 particulate filterMandatory if handling bulk powders outside of a controlled fume hood to mitigate inhalation of fine crystalline dust.

Section 3: Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent aerosolization and surface contamination. This step-by-step methodology utilizes a self-validating decontamination loop to ensure complete neutralization.

  • Evacuate & Isolate: Immediately secure the area. For spills exceeding 50g, evacuate the immediate laboratory space and engage the external exhaust system to clear potential airborne particulates.

  • Containment: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Critical Note: Do not use combustible sawdust, as the compound may react exothermically if inadvertently mixed with strong oxidizers.

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 5% mild acidic solution (such as dilute acetic acid). The acid protonates any residual free amine, converting it into a highly water-soluble anilinium salt. Follow this with a standard soap and water wash.

  • Self-Validating Verification: Swab the decontaminated area and analyze the swab extract via UV-Vis or LC-MS. The protocol is only considered complete when the target analyte is confirmed to be below the detection limit of 1 ppm.

Section 4: Waste Segregation & Disposal Procedures

Because of the resilient C-F bond and the nitrogen content, Methyl 4-amino-3-fluoro-2-methylbenzoate cannot be sent to a standard landfill. It explicitly requires High-Temperature Incineration (HTI) ()[3].

The Causality Behind High-Temperature Incineration: Incineration at standard temperatures can lead to the incomplete combustion of fluorinated aromatics, potentially generating highly toxic, persistent dioxins and furans. Therefore, disposal must occur in a specialized rotary kiln incinerator operating at temperatures exceeding 1100°C. This ensures complete molecular destruction, while advanced flue gas scrubbing systems (alkaline scrubbers) neutralize the resulting hydrogen fluoride (HF) and nitrogen oxides (NOx) gases before atmospheric release ()[1].

Step-by-Step Disposal Packaging Protocol:
  • Primary Containment: Place the chemical and all contaminated consumables (gloves, weigh boats, spill absorbents) into a sealed, chemically compatible primary container (e.g., an amber glass or HDPE bottle).

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic", "Irritant", and "Environmentally Hazardous". Explicitly list the CAS number (1427452-91-2) and the full chemical name.

  • Segregation: Store the waste container in a designated satellite accumulation area. Critical: Segregate strictly from strong oxidizing agents, strong acids, and strong bases to prevent spontaneous exothermic degradation or ester hydrolysis.

  • Secondary Containment: Place the primary container inside a secondary containment bin capable of holding at least 110% of the primary container's volume to self-validate against leakages.

  • Manifesting: Transfer the container to a licensed hazardous waste vendor, explicitly specifying on the manifest: "High-Temperature Incineration (HTI) required due to halogenated aromatic amine content."

DisposalWorkflow Step1 Waste Segregation: Isolate from Oxidizers Step2 Primary Containment: HDPE / Amber Glass Step1->Step2 Step3 Hazard Manifesting: Specify Halogenated Amine Step2->Step3 Step4 High-Temp Incineration (>1100°C) Step3->Step4 Step5 Flue Gas Scrubbing (Neutralize HF & NOx) Step4->Step5

Operational workflow for containment and high-temperature incineration of halogenated waste.

References

  • Aniline derivative-induced methemoglobin in rats Source: PubMed (National Institutes of Health) URL:[Link]

  • Hazardous Waste Incineration Source: Eurits (European Association for Reliable Treatment of Hazardous Waste) URL:[Link]

  • Laboratory Chemical Safety Source: CITI Program URL:[Link]

  • Explore Insights: Why Hazardous Waste Is Incinerated Source: Novus Environmental URL:[Link]

Sources

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